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  • Product: 9-ethynyl-9H-carbazole
  • CAS: 26157-62-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9-ethynyl-9H-carbazole: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 9-ethynyl-9H-carbazole, a versatile heterocyclic compound with significant potential in materials science and drug development. This document delves into its chem...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 9-ethynyl-9H-carbazole, a versatile heterocyclic compound with significant potential in materials science and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in related fields.

Introduction to 9-ethynyl-9H-carbazole: A Molecule of Interest

9-ethynyl-9H-carbazole is an aromatic heterocyclic organic compound featuring a carbazole nucleus functionalized with an ethynyl group at the 9-position (the nitrogen atom). The carbazole moiety, a tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered ring, is known for its electron-rich nature, rigidity, and charge-transport properties. The introduction of the reactive ethynyl group (a carbon-carbon triple bond) at the nitrogen atom opens up a vast chemical space for derivatization and polymerization, making 9-ethynyl-9H-carbazole a valuable building block in organic synthesis.

The unique electronic and structural features of this molecule have garnered significant interest in various scientific domains. Its potential applications span from the development of novel organic electronic materials to the synthesis of biologically active compounds. This guide aims to provide a detailed technical resource for understanding and utilizing this promising molecule.

Chemical Structure and Physicochemical Properties

The chemical structure of 9-ethynyl-9H-carbazole is characterized by its planar carbazole core and the linear ethynyl substituent. The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing the molecule's electronic properties.

Molecular Formula: C₁₄H₉N[1]

Molecular Weight: 191.23 g/mol

The crystal structure of 9-ethynyl-9H-carbazole has been characterized, revealing a largely planar molecular geometry. Key bond lengths include N-C(sp) distances of approximately 1.350-1.353 Å and acetylene C≡C bond lengths of about 1.189-1.190 Å.[1]

Physicochemical Data
PropertyValueSource/Comment
Molecular Formula C₁₄H₉N[1]
Molecular Weight 191.23 g/mol Calculated
Melting Point Data not availableExpected to be a solid at room temperature.
Boiling Point Data not availableLikely to decompose at higher temperatures.
Solubility Data not availableExpected to be soluble in common organic solvents like THF, CH₂Cl₂, and chloroform.
Spectroscopic Properties

Detailed spectroscopic data for 9-ethynyl-9H-carbazole is not extensively reported. However, the expected characteristic signals based on its structure and data from related compounds are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. A key singlet for the acetylenic proton (≡C-H) would be expected further upfield. For comparison, in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the carbazolyl protons appear in the 7.43-8.26 ppm range.[3]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the carbazole core and two distinct signals for the sp-hybridized carbons of the ethynyl group. In a related derivative, the quaternary carbons of the ethynyl groups resonate at approximately 87.1 and 95.5 ppm.[3]

  • FTIR: The infrared spectrum is a valuable tool for identifying the key functional groups. A characteristic sharp absorption band for the C≡C stretching vibration is expected around 2100-2200 cm⁻¹. The ≡C-H stretching vibration should appear as a sharp peak around 3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.[4][5]

  • UV-Vis: The UV-Vis absorption spectrum, typically recorded in a solvent like tetrahydrofuran (THF), would exhibit absorption bands corresponding to the π-π* transitions of the conjugated carbazole system.[6]

Synthesis of 9-ethynyl-9H-carbazole

The synthesis of 9-ethynyl-9H-carbazole is most effectively achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step. This approach offers a versatile and high-yielding route to the target molecule.

Synthetic Strategy Overview

The general strategy involves the palladium-catalyzed cross-coupling of a 9-halo-9H-carbazole (typically 9-bromo-9H-carbazole) with a protected acetylene derivative, such as ethynyltrimethylsilane ((CH₃)₃SiC≡CH). The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling reactions.[7] The subsequent removal of the TMS group yields the desired 9-ethynyl-9H-carbazole.

SynthesisWorkflow Start 9-Bromo-9H-carbazole + (Trimethylsilyl)acetylene Step1 Sonogashira Coupling Start->Step1 Intermediate 9-((Trimethylsilyl)ethynyl)-9H-carbazole Step1->Intermediate Pd catalyst, Cu(I) co-catalyst, base Step2 Deprotection Intermediate->Step2 End 9-ethynyl-9H-carbazole Step2->End Base (e.g., K₂CO₃) or Fluoride source (e.g., TBAF)

Caption: General synthetic workflow for 9-ethynyl-9H-carbazole.

Detailed Experimental Protocol

The following is a representative, self-validating protocol based on established Sonogashira coupling and deprotection methodologies.[7][8]

Step 1: Synthesis of 9-((Trimethylsilyl)ethynyl)-9H-carbazole (Sonogashira Coupling)

  • Rationale: This step utilizes the robust and versatile Sonogashira coupling to form the C(sp)-N bond. A palladium catalyst, typically with a phosphine ligand, facilitates the catalytic cycle, while a copper(I) co-catalyst is often used to activate the alkyne. An amine base is required to neutralize the hydrogen halide formed during the reaction.[9]

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9-bromo-9H-carbazole (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

    • Add a suitable solvent system, such as a mixture of degassed toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).

    • To the stirred suspension, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise.

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated amine salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 9-((trimethylsilyl)ethynyl)-9H-carbazole.

Step 2: Synthesis of 9-ethynyl-9H-carbazole (Deprotection)

  • Rationale: The removal of the trimethylsilyl protecting group is typically achieved under mild basic or fluoride-mediated conditions. Potassium carbonate in methanol is a common and effective method.[8] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.[10]

  • Procedure (using K₂CO₃/Methanol):

    • Dissolve the 9-((trimethylsilyl)ethynyl)-9H-carbazole (1.0 eq) obtained from the previous step in a mixture of methanol and a co-solvent like tetrahydrofuran (THF) if needed for solubility.

    • Add a catalytic amount of potassium carbonate (K₂CO₃, e.g., 0.1-0.2 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic solution under reduced pressure to yield 9-ethynyl-9H-carbazole, which can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications

The ethynyl group in 9-ethynyl-9H-carbazole is a highly versatile functional handle that allows for a wide range of chemical transformations, making it a valuable precursor in various fields.

Applications Main 9-ethynyl-9H-carbazole App1 Polymerization Main->App1 App2 Click Chemistry Main->App2 App3 Organic Electronics Main->App3 App4 Drug Discovery Main->App4 SubApp1 Conducting Polymers App1->SubApp1 SubApp2 Triazole Synthesis App2->SubApp2 SubApp3 OLEDs & Solar Cells App3->SubApp3 SubApp4 Bioactive Molecules App4->SubApp4

Caption: Key application areas of 9-ethynyl-9H-carbazole.

Polymerization

The terminal alkyne functionality allows 9-ethynyl-9H-carbazole to undergo polymerization to form poly(9-ethynyl-9H-carbazole). The resulting polymer would possess a conjugated backbone, and the carbazole side chains can facilitate charge transport. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11]

Click Chemistry

9-ethynyl-9H-carbazole is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked carbazole derivatives. This methodology is widely used for the construction of complex molecular architectures, bioconjugation, and the development of functional materials.

Organic Electronics

Carbazole derivatives are well-known for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[12] The ethynyl group in 9-ethynyl-9H-carbazole can be used to extend the conjugation of the molecule through coupling reactions, leading to the synthesis of novel materials for OLEDs, OPVs, and organic field-effect transistors (OFETs).[11]

Drug Discovery

The carbazole nucleus is a prominent scaffold in many biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and antioxidant properties. The ethynyl group provides a reactive site for the introduction of various pharmacophores, enabling the synthesis of novel carbazole-based drug candidates.

Conclusion

9-ethynyl-9H-carbazole is a molecule of significant synthetic utility and potential for a broad range of applications. Its straightforward synthesis via Sonogashira coupling and the high reactivity of the terminal alkyne group make it an attractive building block for the creation of complex molecular systems. As research in materials science and medicinal chemistry continues to advance, the importance of versatile synthons like 9-ethynyl-9H-carbazole is expected to grow, paving the way for the development of new functional materials and therapeutic agents.

References

  • 3-(5-(1 H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. PubMed. [Link]

  • Synthesis, crystal structures and properties of carbazole-based[13]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. [Link]

  • 9-Ethynyl-9H-carbazole. PubMed. [Link]

  • Deprotection of Silyl Ethers. Gelest. [Link]

  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. [Link]

  • 9H-Carbazole, 9-ethyl-. NIST WebBook. [Link]

  • Carbazole - Solubility of Things. [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]

  • 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. MDPI. [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. SciSpace. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • (a) The UV spectra of carbazole-based compounds at a concentration of 1... ResearchGate. [Link]

  • Synthesis of di/tri-substituted carbazoles involving Pd-mediated Sonogashira coupling of indolyltriflates with aryl acetylenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. ResearchGate. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. [Link]

  • Utilizing UV-Vis and FTIR Spectroscopy in Life Science Studies. Spectroscopy Online. [Link]

Sources

Exploratory

Technical Guide: Electronic Properties & Synthesis of N-Ethynylcarbazole Derivatives

Executive Summary N-Ethynylcarbazole (NEC) represents a specialized class of organic semiconductors where the carbazole nitrogen is directly functionalized with an acetylenic moiety ( ). Unlike standard N-alkyl carbazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethynylcarbazole (NEC) represents a specialized class of organic semiconductors where the carbazole nitrogen is directly functionalized with an acetylenic moiety (


). Unlike standard N-alkyl carbazoles used widely in OLEDs (e.g., PVK), the N-ethynyl group introduces unique steric rigidity and reactive capabilities for polymerization.

This guide details the electronic architecture, synthesis protocols, and material properties of NEC and its polymer, poly(N-ethynylcarbazole) (PNEC). It is designed for researchers requiring precise data on hole-transport mobility, bandgap engineering, and polymerization kinetics for optoelectronic applications.

Part 1: Molecular Architecture & Electronic Theory

The N-C≡C Linkage Effect

The defining feature of N-ethynylcarbazole is the direct attachment of the alkyne to the nitrogen lone pair. In standard carbazoles, the nitrogen lone pair participates in the aromaticity of the central pyrrole ring.

  • Inductive Effect: The

    
    -hybridized carbon of the ethynyl group is more electronegative than the 
    
    
    
    carbon in N-alkyl derivatives. This exerts an electron-withdrawing inductive effect (-I), slightly lowering the Highest Occupied Molecular Orbital (HOMO) energy compared to N-ethylcarbazole.
  • Conjugation: Despite the -I effect, the

    
    -system of the alkyne can conjugate with the carbazole ring, extending the delocalization length. However, this is often limited by steric twisting in the monomer.
    
  • Polymerization Topology: Upon polymerization, NEC forms a polyene backbone with pendant carbazole groups. Steric hindrance forces the backbone into a helical conformation (often cis-transoidal), which dictates the bulk electronic coupling and carrier hopping distances.

Electronic Energy Landscape

The following table summarizes the critical electronic metrics for NEC monomers and its polymer (PNEC).

Table 1: Comparative Electronic Properties

PropertyN-Ethynylcarbazole (Monomer)Poly(N-ethynylcarbazole) (PNEC)Standard Poly(N-vinylcarbazole) (PVK)
Ionization Potential (IP/HOMO) ~7.4 - 7.6 eV (Gas Phase)*~5.2 - 5.4 eV (Solid State)~5.8 eV
Optical Bandgap (

)
> 3.5 eV (UV absorbing)1.6 - 2.0 eV (Tunable)3.5 eV
Conductivity (

)
Insulating

S/cm (Undoped)

S/cm
Doped Conductivity N/A

-

S/cm (I

doped)

S/cm
Primary Carrier Type N/Ap-type (Hole Transport)p-type

*Note: Monomer IP is high in isolation; solid-state values decrease significantly due to polarization energy. PNEC bandgap is significantly narrower than PVK due to the conjugated polyene backbone.

Part 2: Experimental Protocols

Synthesis of N-Ethynylcarbazole (The Okamoto Protocol)

The direct N-ethynylation is challenging due to the instability of N-haloalkynes. The most robust method involves a dehydrohalogenation sequence.

Reagents Required:

  • Carbazole (99% purity)

  • Trichloroethylene

  • Sodium Hydride (NaH) or Potassium tert-butoxide

  • n-Butyllithium (n-BuLi)

  • Anhydrous THF

Step-by-Step Methodology:

  • Precursor Formation (N-(1,2-dichlorovinyl)carbazole):

    • Dissolve carbazole in DMF. Add trichloroethylene and a strong base (NaOH/DMSO) at 0°C.

    • Mechanism: Addition-elimination reaction yields the dichlorovinyl intermediate.

    • Purification: Recrystallize from ethanol.

  • Dehydrochlorination to N-Ethynylcarbazole:

    • Dissolve the intermediate in anhydrous THF under

      
       atmosphere.
      
    • Add 2 equivalents of n-BuLi at -78°C. The lithium reagent acts as a base to eliminate HCl.

    • Quench with methanol at low temperature.

    • Critical Checkpoint: Monitor IR spectroscopy for the appearance of the C≡C stretch at ~2120 cm⁻¹ and C-H stretch at ~3300 cm⁻¹.

  • Purification:

    • The monomer is sensitive to heat and light. Purify via rapid column chromatography (Silica/Hexane) and store in the dark at -20°C.

Characterization Workflow

To validate the electronic properties, the following workflow is mandatory.

CharacterizationWorkflow cluster_Spec Spectroscopic Validation cluster_Elec Electronic Profiling Syn NEC Synthesis Pur Purification (Sublimation/Column) Syn->Pur IR FT-IR (C≡C Verification) Pur->IR NMR 1H-NMR (Purity Check) Pur->NMR CV Cyclic Voltammetry (HOMO/LUMO) IR->CV NMR->CV UV UV-Vis-NIR (Bandgap) CV->UV App Device Fabrication (Hole Transport Layer) UV->App

Figure 1: Validated workflow for synthesizing and characterizing N-ethynylcarbazole derivatives. Note the critical checkpoint at FT-IR to confirm alkyne integrity before electronic testing.

Part 3: Polymerization & Bulk Properties

The transition from monomer to polymer (PNEC) dramatically alters the electronic landscape. Unlike PVK, where the backbone is non-conjugated (saturated C-C), PNEC possesses a conjugated polyene backbone.

Polymerization Mechanism
  • Thermal Polymerization: Heating NEC leads to a dark-colored solid. However, this often results in structural defects.

  • Catalytic Polymerization (Rh or Mo catalysts): Using Rh(norbornadiene)Cl dimer yields stereoregular polymers with high molecular weights (

    
    ).
    
  • Structure: The polymer adopts a helical cis-transoidal conformation. This helix creates a "molecular wire" effect, but the bulky carbazole groups limit inter-chain pi-stacking, often resulting in amorphous solids.

Electronic State Transition

The graph below illustrates the energy level shift upon polymerization.

EnergyLevels cluster_Mono Monomer (NEC) cluster_Poly Polymer (PNEC) Vacuum Vacuum Level (0 eV) LUMO_M LUMO: ~ -2.0 eV LUMO_P LUMO: ~ -3.6 eV HOMO_M HOMO: ~ -7.4 eV LUMO_M->HOMO_M Gap > 5 eV HOMO_P HOMO: ~ -5.2 eV LUMO_P->HOMO_P Gap ~ 1.6 eV

Figure 2: Energy level diagram showing the bandgap narrowing effect upon polymerization. The conjugated backbone of PNEC significantly raises the HOMO and lowers the LUMO compared to the isolated monomer.

Part 4: Applications in Optoelectronics

Photorefractive Composites

PNEC derivatives are utilized in photorefractive polymers where simultaneous photoconductivity and electro-optic activity are required. The carbazole moiety provides hole transport, while the rigid backbone enhances the glass transition temperature (


), stabilizing the orientation of chromophores.
Nonlinear Optics (NLO)

The conjugation of the lone pair on the nitrogen with the polyene backbone enhances the third-order nonlinear optical susceptibility (


). This makes PNEC derivatives candidates for optical switching devices.

References

  • Okamoto, Y., & Kundu, S. K. (1970). Synthesis and properties of N-ethynylcarbazole and poly-N-ethynylcarbazole. The Journal of Organic Chemistry, 35(12), 4250–4252. Link

  • Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for electronic applications.[1][2][3] Progress in Polymer Science, 28(9), 1297-1353. Link

  • Simionescu, C. I., et al. (1977).[4] Polymerization of acetylenic derivatives. XXVII. Synthesis and properties of isomeric poly-N-ethynylcarbazole. Journal of Polymer Science: Polymer Chemistry Edition, 15(12), 2893–2907.[4] Link

  • BenchChem. (2025).[5] HOMO/LUMO Energy Levels of Carbazole Derivatives. BenchChem Technical Library. Link

Sources

Foundational

The Solvation Dynamics and Handling Protocols of 9-Ethynylcarbazole in Organic Media: A Technical Whitepaper

Executive Summary 9-Ethynylcarbazole (9-EC), also referred to as N-ethynylcarbazole, is a highly reactive, rigid N-alkynyl azole that serves as a fundamental building block in the synthesis of conjugated polymers and adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Ethynylcarbazole (9-EC), also referred to as N-ethynylcarbazole, is a highly reactive, rigid N-alkynyl azole that serves as a fundamental building block in the synthesis of conjugated polymers and advanced optoelectronic materials. Due to the electron-rich nature of the carbazole core conjugated directly to a terminal alkyne, 9-EC exhibits a unique, highly solvent-dependent stability and solubility profile. This whitepaper provides an in-depth technical guide on the solubility of 9-EC in organic solvents, detailing the thermodynamic causality of its solvation, rigorous experimental handling protocols, and its impact on downstream materials science applications.

Physicochemical Profiling and Solvation Thermodynamics

The solvation behavior of 9-EC is dictated by the structural dichotomy between its planar, hydrophobic carbazole system and its highly polarizable N-ethynyl group.

  • Hydrophobic &

    
    -
    
    
    
    Interactions:
    The extensive
    
    
    -conjugated carbazole system drives favorable dispersion interactions with non-polar and aromatic solvents (e.g., toluene, cyclohexane). This allows for high solubility and stable homogeneous phases necessary for thermal polymerization[1].
  • Dipole-Dipole Interactions: The electronic polarization between the electron-donating carbazole nitrogen and the electron-withdrawing ethynyl group creates a strong molecular dipole. This enhances its solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which are critical for metal-catalyzed cross-coupling reactions[2].

  • Nucleophilic Susceptibility (Causality of Degradation): The N-alkynyl bond is heavily polarized. In the presence of polar protic solvents (such as alcohols) and trace amounts of water, the alkyne becomes highly susceptible to nucleophilic attack. This leads to rapid hydration and degradation of the alkyne moiety, a phenomenon that strictly precludes the use of alcoholic solvents during storage or synthesis[3].

G cluster_solvents Organic Solvent Classes EC 9-Ethynylcarbazole (Solid State) Aprotic Polar Aprotic (DCM, THF, DMF) EC->Aprotic NonPolar Non-Polar (Toluene, Cyclohexane) EC->NonPolar Protic Polar Protic (Alcohols + Trace H2O) EC->Protic Stable1 Stable Solvation (Cross-Coupling Ready) Aprotic->Stable1 Stable2 Stable Solvation (Polymerization Ready) NonPolar->Stable2 Degrade Alkyne Hydration (Degradation) Protic->Degrade

Fig 1. Solvent-dependent stability and reaction pathways of 9-ethynylcarbazole.

Solubility and Stability Matrix

To ensure experimental reproducibility, researchers must select solvents that not only dissolve 9-EC but preserve its terminal alkyne. Table 1 summarizes the empirical solvation data and corresponding stability profiles.

Table 1: Solvation Profile and Stability Matrix of 9-Ethynylcarbazole

Solvent ClassRepresentative SolventsSolubility ProfileStability (Dark, <4°C)Primary Downstream Application
Non-Polar Toluene, CyclohexaneHighExcellentThermal polymerization (PEC synthesis)
Polar Aprotic Dichloromethane (DCM), THF, DMFExcellentHighSonogashira cross-coupling, OLED dopant synthesis
Polar Protic Methanol, EthanolModeratePoor (Rapid Degradation)N/A (Avoid due to alkyne hydration)

Data synthesized from foundational studies on N-alkynyl azole reactivity and polymerization behavior[1][3].

Experimental Workflows: Self-Validating Protocols

Because 9-EC is exceptionally sensitive to light, elevated temperatures, and moisture, standard dissolution practices are insufficient. The following self-validating protocol must be employed to prepare standard solutions of 9-EC, ensuring the structural integrity of the monomer prior to downstream synthesis.

Step-by-Step Methodology for 9-EC Solution Preparation
  • Solvent Purification (Anhydrous Conditions):

    • Action: Dry the selected organic solvent (e.g., DCM or Toluene) over activated 4Å molecular sieves for at least 24 hours.

    • Causality: Trace water in the presence of the polarized N-alkynyl group will initiate hydration. Removing water prevents premature degradation[3].

  • Inert Atmosphere Handling:

    • Action: Transfer the solid 9-EC and the dried solvent into an argon- or nitrogen-filled glovebox. Perform all weighing and initial mixing under this inert atmosphere.

  • Dark Dissolution and Thermal Control:

    • Action: Dissolve the required mass of 9-EC into the solvent using amber glass vials. Seal the vials tightly and store them at temperatures below 4 °C (preferably -20 °C for long-term storage).

    • Causality: 9-EC is highly photo-reactive and thermally sensitive; exposure to ambient light and room temperature can trigger spontaneous cross-linking or polymerization[1][3].

  • Spectroscopic Validation (The Self-Validating Step):

    • Action: Prior to introducing the 9-EC solution into a reaction vessel, extract a 10

      
      L aliquot and analyze it via UV-Vis spectroscopy or 
      
      
      
      H-NMR.
    • Validation Criteria: For

      
      H-NMR, confirm the presence of the sharp terminal alkyne proton singlet at approximately 
      
      
      
      3.10 ppm. The absence of this peak, or the appearance of aldehyde/ketone peaks, immediately invalidates the batch[1].

Workflow Step1 1. Solvent Drying (Molecular Sieves) Step2 2. Inert Atmosphere (Ar/N2 Glovebox) Step1->Step2 Step3 3. Dark Dissolution (Amber Vials, <4°C) Step2->Step3 Step4 4. Spectroscopic Validation (UV-Vis) Step3->Step4

Fig 2. Self-validating protocol for the preparation of 9-ethynylcarbazole solutions.

Impact on Downstream Applications

The strategic selection of organic solvents directly dictates the success of 9-EC in advanced material synthesis.

A. Synthesis of Poly-N-ethynylcarbazole (PEC)

When dissolved in non-polar solvents like toluene or cyclohexane, 9-EC can be subjected to thermal polymerization (typically at 100–120 °C) or catalytic polymerization using Ziegler-Natta catalysts. The solubility of the resulting poly-N-ethynylcarbazole (PEC) is highly dependent on its stereoregularity. Research has demonstrated that Ziegler-Natta catalysts produce a mixture of soluble and insoluble polymer fractions, driven by the formation of cis-transoidal and cis-cisoidal stereoblock structures[4].

B. Development of Optoelectronic Silafluorenes

In the realm of organic light-emitting diodes (OLEDs), 9-EC is utilized as a critical electron-donating substituent. By dissolving 9-EC in polar aprotic solvents (such as THF or DCM), researchers can perform highly efficient palladium-catalyzed Sonogashira cross-coupling reactions to synthesize 2,7-disubstituted silafluorenes. When these resulting 9-EC-functionalized silafluorenes are evaluated in dichloromethane, they exhibit exceptional photophysical properties, including high quantum yields (>85%) and strong blue emission, making them prime candidates for next-generation luminescent devices[2][5].

References

1.3. National Institutes of Health (NIH) / PMC. 2.1. American Chemical Society (ACS). 3.4. ResearchGate. 4.2. National Science Foundation (NSF) / ResearchGate. 5.5. ResearchGate.

Sources

Exploratory

Structural Isomerism in Functionalized Carbazoles: A Comparative Analysis of N- vs. C-Ethynylation

The following technical guide provides an in-depth analysis of the structural, electronic, and synthetic divergences between 9-ethynylcarbazole (N-ethynyl) and 3-ethynyl-9H-carbazole (C-ethynyl). Executive Summary The di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, electronic, and synthetic divergences between 9-ethynylcarbazole (N-ethynyl) and 3-ethynyl-9H-carbazole (C-ethynyl).

Executive Summary

The distinction between 9-ethynylcarbazole and 3-ethynyl-9H-carbazole is not merely positional; it represents a fundamental divergence in chemical reactivity and electronic conjugation.[1]

  • 3-ethynyl-9H-carbazole represents a C-functionalized system where the alkyne extends the

    
    -conjugation of the carbazole backbone, preserving the acidic N-H proton.[1] It is a stable building block for optoelectronics (OLEDs) and medicinal chemistry.[1][2]
    
  • 9-ethynylcarbazole is an N-functionalized system (an ynamine derivative).[1] The alkyne is directly bonded to the nitrogen lone pair, altering the hybridization and steric environment. It requires specialized synthesis (often elimination reactions rather than direct coupling) and exhibits distinct polymerization behavior.[1]

Structural & Electronic Divergence[1]

The carbazole nucleus is a tricyclic aromatic heterocycle.[1][3] The numbering system dictates the electronic consequences of substitution.

The 3-Position (C-Ethynyl)[1]
  • Nature: Electrophilic substitution site (para to the nitrogen).[1]

  • Electronic Effect: The ethynyl group at C3 acts as a conjugation extender.[1] The HOMO of carbazole (located largely on the nitrogen and C3/C6 positions) can delocalize into the alkyne

    
    -system.[1]
    
  • Result: Significant bathochromic shift (red-shift) in absorption/emission spectra.[1] The molecule retains the N-H functionality, allowing for "double functionalization" (e.g., attaching an alkyl chain to N while keeping the ethynyl at C3).

The 9-Position (N-Ethynyl)[1][2][4]
  • Nature: Nucleophilic center (Pyrrole-like nitrogen).[1]

  • Electronic Effect: Attaching an ethynyl group directly to Nitrogen creates an ynamine (

    
    ).[1] However, unlike typical unstable ynamines, the aromaticity of the carbazole ring stabilizes this bond.
    
  • Sterics: The linear ethynyl group projects directly from the nitrogen, removing the N-H proton and preventing hydrogen bonding.

  • Result: Minimal perturbation of the carbazole bandgap compared to C3 substitution, as the node at the nitrogen in certain orbitals limits conjugation into the alkyne.

Comparative Data Table
Feature3-ethynyl-9H-carbazole9-ethynylcarbazole
Bond Type


Chemical Class Aryl AlkyneN-Alkynyl Heterocycle (Ynamine)
N-H Functionality Intact (

)
Absent (Substituted)
Synthesis Route Electrophilic Bromination

Sonogashira
Phase-Transfer

Elimination
Stability High (Air/Moisture Stable)Moderate (Sensitive to strong acids)
Primary Use OLED Emitters, Drug ScaffoldsPolymerization Monomers

Synthetic Pathways (The "How")

This section details the causality behind the synthetic choices. Direct alkylation of Carbazole at the N-position with acetylene gas is thermodynamically unfavorable and chemically hazardous.[1] Therefore, indirect methods are required.[1]

Visualization of Synthetic Logic

The following diagram illustrates the divergent workflows required for C- vs. N-ethynylation.

CarbazoleSynthesis Start Carbazole (9H) NBS NBS / DMF (Electrophilic Subst.) Start->NBS Base Phase Transfer Cat. (TEBA / NaOH) Start->Base BrCarb 3-Bromo-9H-carbazole NBS->BrCarb Sono Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI) BrCarb->Sono Deprotect Deprotection (TBAF or K2CO3) Sono->Deprotect Intermediate: 3-(TIPS-ethynyl) TIPS TIPS-Acetylene TIPS->Sono Prod3 3-ethynyl-9H-carbazole Deprotect->Prod3 Inter9 N-(1,2-dichlorovinyl) carbazole Base->Inter9 TCE Trichloroethylene TCE->Base Elim Elimination (n-BuLi or Mg/THF) Inter9->Elim Prod9 9-ethynylcarbazole Elim->Prod9

Caption: Divergent synthetic pathways. Top: C-functionalization via Pd-catalysis.[1][4] Bottom: N-functionalization via elimination chemistry.[1]

Experimental Protocols

Protocol A: Synthesis of 3-ethynyl-9H-carbazole

Mechanism: Palladium-catalyzed cross-coupling.[1] Why this route? Direct reaction with acetylene gas is difficult to control (bis-substitution).[1] Using a silyl-protected alkyne (TMS or TIPS) ensures mono-substitution and easy purification.[1]

  • Bromination: Dissolve Carbazole (1 eq) in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) slowly at 0°C to favor the 3-position over the 3,6-dibromo byproduct.[1] Stir at RT for 12h.[1] Pour into water, filter the precipitate. Recrystallize 3-bromo-9H-carbazole.

  • Coupling (Sonogashira):

    • In a Schlenk flask, combine 3-bromo-9H-carbazole (1 eq), CuI (0.05 eq), and Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.05 eq).
    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed THF and Triethylamine (TEA) (1:1 ratio).

    • Add Trimethylsilylacetylene (1.5 eq) via syringe.[1]

    • Reflux at 70°C for 12-24h. Monitor via TLC.

  • Deprotection: Dissolve the TMS-intermediate in MeOH/THF. Add K

    
    CO
    
    
    
    (2 eq).[1] Stir at RT for 2h.[1][5] The TMS group cleaves, leaving the terminal alkyne.
  • Purification: Column chromatography (Hexane/Ethyl Acetate).

Protocol B: Synthesis of 9-ethynylcarbazole

Mechanism: Dehydrohalogenation (Kundu-Okamoto Method).[1] Why this route? Standard nucleophilic substitution (


) with haloalkynes is impossible.[1] N-alkynylation requires generating a vinyl halide intermediate followed by elimination.[1]
  • Formation of Dichlorovinyl Intermediate:

    • Dissolve Carbazole (1 eq) in Trichloroethylene (excess, acts as solvent/reactant).[1]

    • Add 50% aqueous NaOH and a Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBA).[1]

    • Reflux vigorously.[1] The carbazole nitrogen attacks the trichloroethylene, followed by elimination of HCl, yielding 9-(1,2-dichlorovinyl)carbazole .

  • Elimination to Alkyne:

    • Dissolve the dichlorovinyl intermediate in anhydrous THF under Argon.

    • Cool to -78°C.[1][5]

    • Add n-Butyllithium (2.2 eq) dropwise.[1] This promotes Lithium-Halogen exchange and subsequent

      
      -elimination of LiCl to form the lithium acetylide.[1]
      
    • Quench: Carefully add saturated NH

      
      Cl solution (proton source) to generate the neutral terminal alkyne.[1]
      
  • Isolation: Extract with ether. Note: 9-ethynylcarbazole is sensitive; store under inert atmosphere at low temperature.

Applications & Logical Relationships

The structural difference dictates the application. The following diagram maps the structure-property relationship.

Applications C3 3-ethynyl-9H-carbazole Conj Extended Conjugation (Lower Bandgap) C3->Conj NH Retains N-H (H-Bond Donor) C3->NH N9 9-ethynylcarbazole Ynamine Ynamine Character (Electron Rich Alkyne) N9->Ynamine Steric Steric Bulk at N N9->Steric OLED OLED Host Materials (Blue/Green Emitters) Conj->OLED Click Click Chemistry (Bio-labeling) NH->Click Poly Poly(N-ethynylcarbazole) (Conductive Polymers) Ynamine->Poly

Caption: Structure-Property-Application mapping. Green path: C3 applications. Red path: N9 applications.[1][6]

Medicinal Chemistry Implications[1][2][6][7]
  • 3-ethynyl: Often used to attach carbazole pharmacophores to other biomolecules via "Click" chemistry (CuAAC).[1] The retention of the N-H group is often critical for binding affinity in active sites (e.g., kinase inhibitors).

  • 9-ethynyl: Rarely used in drug design due to the hydrolytic instability of ynamines in metabolic conditions, unless the alkyne is substituted (e.g., 9-phenylethynyl).[1]

References

  • Kundu, N. G., & Okamoto, Y. (1970).[1][7] Synthesis of N-ethynylcarbazole and its derivatives. Canadian Journal of Chemistry, 48(11), 1686-1689.[1] Link[1]

  • Pielichowski, J., & Popielarz, R. (1984).[1] Phase-transfer-catalysed N-alkylation of carbazole. Synthesis, 1984(05), 433-434.[1] Link

  • Zhang, X., et al. (2019).[1] Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 367-384.[1] Link

  • Katritzky, A. R., et al. (2006).[1] Efficient synthesis of N(1)-alkynylbenzotriazoles. Journal of Organic Chemistry, 71(13), 4985-4987.[1] Link[1]

  • Mahalakshmi, V., et al. (2017).[1][8] Crystal structure of 10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehyde. Acta Crystallographica Section E, 73(5), 643-646.[1] Link

Sources

Foundational

Thermal Stability and Polymerization Dynamics of 9-Ethynyl-9H-carbazole Monomers: A Technical Guide

Executive Summary 9-Ethynyl-9H-carbazole (also referred to as N-ethynylcarbazole or N-carbazolylacetylene) is a highly reactive ynamine monomer utilized in the synthesis of advanced conjugated polymers and optoelectronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Ethynyl-9H-carbazole (also referred to as N-ethynylcarbazole or N-carbazolylacetylene) is a highly reactive ynamine monomer utilized in the synthesis of advanced conjugated polymers and optoelectronic materials. Understanding its thermal stability, both as a discrete monomer and within a polymeric matrix, is critical for applications in dielectrics, non-linear optics, and organic light-emitting diodes (OLEDs). This whitepaper provides an in-depth mechanistic analysis of the thermal stability data of 9-ethynyl-9H-carbazole and its resulting polymeric architectures, bridging raw crystallographic data with macroscopic thermal degradation profiles.

Monomer Crystallography & Reactivity Profile

As a monomer, 9-ethynyl-9H-carbazole is a unique ynamine characterized by a terminal hydrogen atom on the ethynyl group. Crystallographic studies reveal that the molecule adopts an essentially planar structure, which significantly influences its solid-state reactivity and molecular packing[1].

The electron-withdrawing nature of the carbazole ring stabilizes the alkyne moiety compared to aliphatic ynamines. However, the monomer remains highly reactive and is prone to hydration or cross-linking if not stored properly (typically required to be kept in the dark at low temperatures). Its planar geometry and the high electron density of the triple bond make it an ideal candidate for transition-metal-catalyzed coordination polymerization.

Polymerization Dynamics & Stereocontrol

To evaluate the thermal stability of the 9-ethynyl-9H-carbazole motif in practical applications, the monomer is typically polymerized into poly(N-ethynylcarbazole). The polymerization is driven by transition metal catalysts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

, or Rh-based complexes), which dictate the stereoregularity (cis/trans ratio) of the resulting conjugated backbone[2].

Polymerization Monomer 9-Ethynyl-9H-carbazole (Monomer) Polymerization Coordination Polymerization (Solvent: Toluene/CHCl3) Monomer->Polymerization Catalyst Transition Metal Catalyst (e.g., WCl6, MoCl5) Catalyst->Polymerization Initiates Polymer Poly(N-ethynylcarbazole) (Conjugated Polymer) Polymerization->Polymer Yields

Workflow of 9-ethynyl-9H-carbazole coordination polymerization.

The choice of catalyst is not merely a synthetic preference; it is a thermal engineering decision. Ziegler-Natta or


 catalysts yield a highly stereoregular cis-cisoidal or cis-transoidal structure, which directly impacts the polymer's crystallinity and, consequently, its thermal degradation onset[3][4].

Thermal Stability Data (TGA & DSC)

Poly(N-ethynylcarbazole) exhibits exceptional thermal robustness. The bulky carbazole pendant groups create a steric "jacketed effect" around the rigid polyacetylene main chain. This steric hindrance severely restricts chain mobility, thereby elevating the thermal decomposition threshold.

The quantitative thermal parameters, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are summarized below:

Material PhaseThermal ParameterValueAnalytical Method
Poly(N-ethynylcarbazole)Initial Decomposition Temp (

)
> 270 °CTGA (under

)
Poly(N-ethynylcarbazole)Glass Transition Temp (

)
232–246 °CDSC
Poly(N-ethynylcarbazole)Exothermic Peak (Isomerization)208–225 °CDSC
Poly(N-ethynylcarbazole)10% Weight Loss Temp420–470 °CTGA
Poly(N-ethynylcarbazole)Max Decomposition Rate Temp~ 560 °CDTG

Data synthesized from established thermal analyses of polyarylacetylenes[3][4].

Mechanistic Insights: Isomerization vs. Degradation

As an Application Scientist, it is crucial to differentiate between structural phase transitions and actual chemical degradation when interpreting thermal data for these monomers.

When subjected to temperatures above 200 °C, poly(N-ethynylcarbazole) undergoes an irreversible, exothermic cis-to-trans isomerization[4]. This transition occurs because the thermal energy supplied overcomes the rotational barrier of the conjugated double bonds.

Causality of the Exotherm: The bulky carbazole substituents induce significant steric strain in the cis configuration. Thermal isomerization relieves this strain, releasing energy (captured as an exothermic peak on the DSC at 208–225 °C). This chemical event is accompanied by a macroscopic color change (from red to brown-yellow) and a phase transition from a crystalline state to an amorphous state[4]. True main-chain scission (degradation) does not begin until the temperature exceeds 270 °C, as validated by TGA weight-loss curves[3].

ThermalLogic Heating Thermal Heating (> 200 °C) Isomerization Cis-to-Trans Isomerization (Exothermic: 208-225 °C) Heating->Isomerization Induces Degradation Main Chain Degradation (> 270 °C) Heating->Degradation Higher Temp Amorphous Crystalline to Amorphous Transition Isomerization->Amorphous Structural Shift Amorphous->Degradation

Mechanistic logic of thermal isomerization and degradation.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol is recommended for synthesizing and thermally profiling 9-ethynyl-9H-carbazole polymers.

Phase 1: Coordination Polymerization
  • Preparation: In a strictly controlled nitrogen-filled glovebox, dissolve 9-ethynyl-9H-carbazole monomer in anhydrous toluene.

    • Causality: Ynamines and transition metal catalysts are highly sensitive to moisture and oxygen, which can quench the active catalytic species and induce unwanted hydration side-reactions.

  • Catalyst Addition: Introduce the

    
     or 
    
    
    
    catalyst at a monomer-to-catalyst molar ratio of 50:1.
  • Reaction: Stir the mixture at room temperature for 24 hours. The solution will transition to a dark purple/brown hue, visually indicating the formation of the extended conjugated

    
    -system.
    
  • Precipitation: Terminate the reaction with a minimal volume of methanol. Precipitate the polymer by dropping the solution into a large excess of rapidly stirring methanol. Filter and dry the solid under vacuum at 40 °C to constant weight.

Phase 2: Thermal Validation (TGA/DSC)
  • Thermogravimetric Analysis (TGA): Load 5–10 mg of the dried polymer into an alumina crucible. Heat from 25 °C to 800 °C at a ramp rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the recorded weight loss (onset > 270 °C) is purely a function of thermal main-chain scission.

  • Differential Scanning Calorimetry (DSC): Load 3–5 mg of the sample into an aluminum pan. Perform a heat-cool-heat cycle from 25 °C to 300 °C at 10 °C/min.

    • Causality (Self-Validation): The first heating cycle captures the irreversible exothermic cis-trans isomerization peak (208–225 °C) and erases the polymer's thermal history. The subsequent cooling and second heating cycle will lack this exotherm, allowing for the accurate, interference-free measurement of the true glass transition temperature (

      
       at 232–246 °C).
      

References

1.1 - ResearchGate. 2.3 - Revue Roumaine de Chimie. 3. 2 - PMC / NIH. 4. 4 - Memoirs of the Scientific Sections of the Romanian Academy.

Sources

Exploratory

Photophysical Properties and Fluorescence Spectra of Ethynylcarbazoles

Executive Summary Ethynylcarbazoles represent a pivotal class of -conjugated organic semiconductors and fluorophores. Characterized by the rigid ethynyl ( ) bridge linked to the electron-rich carbazole moiety, these syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethynylcarbazoles represent a pivotal class of


-conjugated organic semiconductors and fluorophores. Characterized by the rigid ethynyl (

) bridge linked to the electron-rich carbazole moiety, these systems exhibit tunable optoelectronic properties essential for organic light-emitting diodes (OLEDs), two-photon absorption (TPA) bio-imaging, and fluorescent sensing.

This guide provides a rigorous analysis of the photophysical landscape of ethynylcarbazoles, moving beyond basic spectral reporting to the mechanistic underpinnings of their fluorescence. We explore the interplay between locally excited (LE) states and intramolecular charge transfer (ICT), detailing how the ethynyl bridge facilitates electronic communication while modulating non-radiative decay pathways.

Molecular Architecture & Electronic Structure

The carbazole nucleus is a tricyclic aromatic heterocycle with a central nitrogen atom that donates electron density into the


-system. The introduction of ethynyl groups, typically at the 3-, 6-, or 9-positions, fundamentally alters the electronic landscape.
The Role of the Ethynyl Bridge

Unlike flexible alkyl linkers, the ethynyl group serves two critical functions:

  • Conjugation Extension: It lowers the HOMO-LUMO gap by extending the effective conjugation length, typically resulting in a bathochromic (red) shift in absorption and emission compared to the parent carbazole.

  • Rigidification: The cylindrical symmetry and linearity of the alkyne bond reduce conformational disorder, often increasing the fluorescence quantum yield (

    
    ) by suppressing non-radiative torsional relaxation modes.
    
Substituent Effects (3- vs. 3,6- Substitution)
  • 3-Ethynylcarbazole: Creates an asymmetric dipole, often enhancing solvatochromic effects in polar solvents.

  • 3,6-Diethynylcarbazole: Maintains

    
     symmetry (approximate), favoring high 
    
    
    
    and serving as an excellent core for quadrupolar (
    
    
    ) dyes used in two-photon imaging.

Photophysical Characterization

Absorption Spectra

Ethynylcarbazoles typically display strong absorption in the UV region (300–380 nm).

  • Transitions: The dominant bands arise from

    
     transitions. The ethynyl substitution introduces a distinct red shift of 20–40 nm relative to unsubstituted carbazole (
    
    
    
    nm).
  • Vibronic Structure: In non-polar solvents (e.g., cyclohexane), the spectra often retain the fine vibronic structure characteristic of the rigid carbazole core.

Fluorescence Spectra and Solvatochromism

The emission properties are highly sensitive to the dielectric environment.

  • Non-Polar Media: Emission is dominated by the Locally Excited (LE) state, appearing deep blue (380–420 nm) with resolved vibronic peaks.

  • Polar Media: In derivatives with electron-withdrawing groups attached to the ethynyl terminus (push-pull systems), a broad, structureless band appears at longer wavelengths (450–550 nm). This signifies the formation of an Intramolecular Charge Transfer (ICT) state.[1][2][3][4]

Table 1: Representative Photophysical Data for 3,6-bis(phenylethynyl)-9-butylcarbazole

SolventDielectric Const.[2][3][5] (

)

(nm)

(nm)
Stokes Shift (

)

Cyclohexane2.02348392~32000.85
Toluene2.38350398~34500.82
THF7.58351405~38000.78
Acetonitrile37.5352425~49000.65

Note: Data represents generalized trends for phenylethynyl derivatives. Specific values vary by N-substitution.

Mechanism of Emission: LE vs. TICT

The dual-emission behavior often observed is best described by the Twisted Intramolecular Charge Transfer (TICT) model. Upon excitation, the donor (carbazole) and acceptor moieties may rotate around the single bond connecting to the ethynyl spacer, decoupling their orbitals and stabilizing a charge-separated state in polar solvents.

Diagram 1: Jablonski Diagram & TICT Pathway This diagram illustrates the competition between the Locally Excited (LE) state and the solvent-stabilized ICT state.

Jablonski S0 Ground State (S0) S1_LE S1 (Locally Excited) Planar Conformation S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (Blue) High Φ S1_TICT S1 (TICT State) Twisted Conformation S1_LE->S1_TICT Bond Rotation (Solvent Dependent) T1 Triplet State (T1) S1_LE->T1 ISC S1_TICT->S0 Fluorescence (Red) Broad, Lower Φ S1_TICT->S0 Non-radiative Decay

Caption: Energy landscape showing the branching pathways between planar LE emission and twisted ICT emission.

Experimental Protocols

As a senior scientist, I emphasize that sample preparation is the single largest source of error in photophysics. Aggregation effects in ethynylcarbazoles can mimic red-shifted ICT bands.

Protocol 1: Relative Quantum Yield ( ) Determination

This protocol uses a reference standard to calculate the efficiency of the unknown sample.

Prerequisites:

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or 9,10-Diphenylanthracene in cyclohexane (
    
    
    ). Choose one with spectral overlap.[6]
  • Solvent: Spectroscopic grade (cutoff < 300 nm).

Step-by-Step Methodology:

  • Absorbance Tuning: Prepare solutions of the sample and reference such that the absorbance at the excitation wavelength (

    
    ) is below 0.1 OD  (ideally 0.02–0.05).
    
    • Why? To prevent inner-filter effects (re-absorption of emitted light) which artificially lower the observed intensity.

  • Excitation: Excitation wavelength (

    
    ) must be identical for both sample and reference.
    
  • Integration: Record the fluorescence spectrum. Integrate the total area under the emission curve (

    
    ).
    
  • Refractive Index Correction: Note the refractive index (

    
    ) of the solvents used.
    
  • Calculation: Use the comparative equation:

    
    
    (Subscripts S and R denote Sample and Reference).
    
Protocol 2: Solvatochromic Shift Analysis (Lippert-Mataga)

To estimate the change in dipole moment (


) upon excitation.
  • Solvent Selection: Choose 5–6 solvents with varying polarity but low chemical reactivity (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile).

  • Data Collection: Measure absorption (

    
    ) and emission (
    
    
    
    ) maxima in wavenumbers (
    
    
    ).
  • Plotting: Plot the Stokes shift (

    
    ) against the orientation polarizability (
    
    
    
    ):
    
    
  • Analysis: The slope of the linear fit correlates to

    
    . A steep slope indicates significant charge transfer character.
    

Diagram 2: Experimental Workflow for Quantum Yield Self-validating workflow to ensure data integrity.

Workflow Start Start: Sample Preparation CheckOD Check Absorbance (OD) at Excitation λ Start->CheckOD Dilute Dilute Sample CheckOD->Dilute OD > 0.1 Measure Acquire Emission Spectrum (Sample & Reference) CheckOD->Measure OD < 0.1 Dilute->CheckOD Integrate Integrate Area Under Curve (Correct for Background) Measure->Integrate Calc Calculate Φ using Eq. 1 Integrate->Calc Validate Validation: Is Φ > 1.0 or < 0? Calc->Validate Validate->Measure Fail (Re-check Ref) End Report Φ with Error Bars Validate->End Pass

Caption: Logic flow for accurate PLQY determination, prioritizing the Inner Filter Effect check.

Applications in Drug Development & Bioimaging

Molecular Rotors for Viscosity Sensing

The rotation of the ethynyl-linked phenyl or acceptor groups in ethynylcarbazoles is viscosity-dependent. In high-viscosity environments (e.g., intracellular membranes or amyloid plaques), the rotation is hindered.

  • Mechanism: Suppression of the rotational non-radiative decay channel leads to a dramatic increase in fluorescence intensity.

  • Application: Monitoring lysosomal viscosity changes associated with lysosomal storage disorders.

Two-Photon Absorption (TPA) Probes

Ethynylcarbazoles are excellent candidates for TPA due to their extended


-conjugation and quadrupolar charge transfer.
  • Benefit: Allows excitation using NIR light (700–900 nm), which penetrates deeper into tissue and causes less photodamage than UV light.

  • Drug Delivery: Can be conjugated to peptide vectors to track nuclear delivery of therapeutic agents in real-time.

References

  • Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. Heterocycles, 2009.[7] 8[9]

  • Synthesis and photophysical properties of carbazole-based blue light-emitting dendrimers. PubMed, 2007. 9

  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry, 2019. 2

  • Carbazole-Based Fluorescent Molecules: Design and Applications. Taylor & Francis, 2023. 10

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI, 2024. 11

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives. NIH, 2017. 12

Sources

Foundational

Engineering Advanced Optoelectronic Materials: The Role of 9-Ethynyl-9H-Carbazole in Organic Electronics

Executive Summary In the rapidly evolving landscape of organic electronics, the rational design of molecular building blocks is paramount. As a Senior Application Scientist specializing in optoelectronic materials, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of organic electronics, the rational design of molecular building blocks is paramount. As a Senior Application Scientist specializing in optoelectronic materials, I frequently leverage 9-ethynyl-9H-carbazole (and its ynamine derivatives) as a structural linchpin. This molecule offers a unique dual functionality: the electron-rich, highly conjugative carbazole core acts as a robust electron donor, while the terminal ethynyl group provides a highly reactive handle for cross-coupling, cycloadditions, and solid-state polymerizations.

This technical whitepaper details the mechanistic principles, field-proven applications, and validated experimental workflows for utilizing 9-ethynyl-9H-carbazole in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs) for solar conversion, and highly conjugated conductive polymers.

Mechanistic Foundations: The Donor-Alkyne Paradigm

The utility of 9-ethynyl-9H-carbazole stems from its precise electronic architecture. The carbazole moiety is a well-established hole-transporting (p-type) and electron-donating unit due to its fully aromatic, nitrogen-centered fused-ring system. By directly attaching an ethynyl group to the nitrogen (forming an ynamine) or the aromatic backbone, researchers create a rigid, linear π-conjugation pathway.

This rigidity prevents non-radiative decay pathways (such as bond rotation) when the molecule is excited, leading to high photoluminescence quantum yields (PLQY). Furthermore, the ethynyl group is synthetically versatile. It can undergo palladium-catalyzed cross-coupling to extend conjugation, or[2+2] cycloadditions with electron acceptors to form potent intramolecular charge-transfer (ICT) "push-pull" dipoles.

MolecularDesign A 9-Ethynyl-9H-Carbazole (Donor-Alkyne Core) B Sonogashira Coupling (Pd/Cu Catalysis) A->B Extends π-System C [2+2] CA-RE Reaction (with TCNE/TCNQ) A->C Push-Pull Dipole D Topochemical Polymerization (Thermal/UV) A->D Crystal Lattice E Silafluorene Hosts (Blue OLEDs) B->E F Modified COFs (Solar Superabsorbers) C->F G Polydiacetylenes (Conductive Polymers) D->G

Fig 1: Reaction pathways of 9-ethynyl-9H-carbazole in optoelectronic material synthesis.

Key Applications in Organic Electronics

High-Efficiency OLEDs via Silafluorene Functionalization

Silafluorenes are highly sought after as host materials and blue emitters in OLEDs due to their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which arise from


 conjugation between the silicon center and the butadiene unit. As demonstrated by [1], incorporating 9-ethynylcarbazole at the 2,7-positions of 9,9-diphenylsilafluorenes via Sonogashira coupling yields yellow crystalline solids that exhibit strong blue emission in solution. The carbazole unit acts as an antenna, funneling electron density through the alkyne bridge to the silafluorene core, resulting in high quantum yields and tunable emission spectra.
Covalent Organic Frameworks (COFs) for Solar Energy Conversion

In the realm of solar energy and thermoelectric power generation, maximizing light absorption across the visible and near-infrared (NIR) spectrum is critical. [2] utilized a minimalist design to revamp the π-grid of COFs. By embedding alkyne units (similar to the ethynylcarbazole motif) into the COF backbone and subjecting them to a [2+2] cycloaddition-retroelectrocyclization (CA-RE) with tetracyanoethylene (TCNE), they generated open-shell superabsorbers. The resulting push-pull units shift the absorption edge from 590 nm down to ~1900 nm, effectively capturing 52% of solar energy located in the infrared region.

Topochemical Solid-State Polymerization

9-ethynyl-9H-carbazole and its diacetylene derivatives can undergo topochemical polymerization in the solid state. According to [3], solid-state reactivity is governed by Baughman's criteria: the monomers must pre-organize in the crystal lattice with a stacking interval of 4.8–5.6 Å and an inclination angle of 40°–50°. When these geometric constraints are met, thermal or UV annealing triggers a cascade reaction, forming poly-N-ethynylcarbazole (PEC) or polydiacetylenes. These polymers exhibit massive


-conjugation, pushing their bandgaps down to ~1.6 eV, making them ideal for nonlinear optics and conductive films.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm mechanistic success.

Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Synthesize 2,7-bis(9-carbazolylethynyl)-3,6-dimethoxy-9,9-diphenylsilafluorene for OLED applications.

Causality & Reagent Selection:

  • Catalyst (

    
    ):  Initiates the catalytic cycle via oxidative addition into the aryl-bromide bond of the silafluorene core.
    
  • Co-catalyst (

    
    ):  Reacts with the terminal alkyne of 9-ethynyl-9H-carbazole to form a copper acetylide intermediate. This drastically lowers the activation energy required for the transmetalation step to the palladium center.
    
  • Solvent/Base (THF / Diisopropylamine): Diisopropylamine acts as a mild base to deprotonate the terminal alkyne, driving the formation of the copper acetylide, while THF ensures the solubility of the rigid aromatic precursors.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2,7-dibromo-3,6-dimethoxy-9,9-diphenylsilafluorene (1.0 eq) and 9-ethynyl-9H-carbazole (2.5 eq) in a 1:1 mixture of anhydrous THF and diisopropylamine.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the palladium catalyst and induce alkyne homocoupling (Glaser coupling).

  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%) against a positive counter-flow of argon.
  • Reaction: Heat the mixture to 75 °C and stir under reflux for 24 hours.

    • Self-Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a silica TLC plate (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting dibromide and the emergence of a new, highly fluorescent blue spot under 365 nm UV light confirms the successful extension of the conjugated system.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium/copper salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel column chromatography.

    • Self-Validation Checkpoint 2 (Post-Process):

      
       NMR (
      
      
      
      ) must show the complete disappearance of the terminal alkyne proton singlet (typically around
      
      
      3.5 ppm) and the integration of the carbazole aromatic protons corresponding to the bis-substituted product.

SonogashiraWorkflow Step1 1. Reagent Assembly Silafluorene + 9-Ethynylcarbazole in THF/Diisopropylamine Step2 2. Degassing 3x Freeze-Pump-Thaw Cycles to prevent Glaser homocoupling Step1->Step2 Step3 3. Catalysis Add Pd(PPh3)4 (5%) & CuI (10%) Reflux at 75°C for 24h Step2->Step3 Step4 4. In-Process Validation TLC Monitoring: Check for fluorescent blue product spot Step3->Step4 Step5 5. Purification & QC Celite filtration, Chromatography, and 1H NMR verification Step4->Step5

Fig 2: Experimental workflow for the Pd-catalyzed Sonogashira coupling of silafluorenes.

Protocol B: CA-RE Modification of Covalent Organic Frameworks

Objective: Convert an alkyne-linked COF into an open-shell superabsorber using TCNE.

Causality & Reagent Selection:

  • TCNE (Tetracyanoethylene): A highly electron-deficient alkene that readily undergoes a [2+2] cycloaddition with the electron-rich alkyne units embedded in the COF.

  • Solvent (DCM): Dichloromethane is chosen because it swells the porous COF structure, allowing TCNE to diffuse into the lattice and react with internal alkyne sites without dissolving the framework itself.

Step-by-Step Procedure:

  • Suspension: Suspend the alkyne-containing COF powder (1.0 eq based on alkyne repeating units) in anhydrous DCM.

  • Addition: Add a solution of TCNE (3.0 eq to ensure complete conversion) in DCM dropwise at room temperature.

  • Reaction: Stir the suspension at 40 °C for 48 hours.

    • Self-Validation Checkpoint 1 (In-Process): Observe the macroscopic color change. The COF powder will transition from orange/red to deep black. This visual shift is a direct result of the retroelectrocyclization forming a tetracyanobutadiene (TCBD) unit, which drastically lowers the optical bandgap.

  • Isolation: Recover the modified COF via centrifugation and wash extensively with DCM and THF to remove unreacted TCNE.

    • Self-Validation Checkpoint 2 (Post-Process): Perform FT-IR spectroscopy on the dried powder. The appearance of a sharp, strong nitrile (

      
      ) stretching band at ~2220 
      
      
      
      confirms the covalent integration of the TCNE acceptor into the framework.

Quantitative Data & Benchmarks

The integration of 9-ethynyl-9H-carbazole and its derivatives yields profound changes in the photophysical properties of the parent materials. The table below summarizes key quantitative benchmarks across different applications.

Material / DerivativePrimary ApplicationEmission Max (

)
Quantum Yield (

)
Optical Bandgap (

)
2,7-bis(9-carbazolylethynyl)silafluorene OLED Emitter (Blue)~400–440 nmHigh (0.65–0.83)~3.0 eV
COF-S1-T (CA-RE modified) Solar SuperabsorberNon-emissive (Quenched)N/A0.87–0.95 eV
Poly-N-ethynylcarbazole (PEC) Conductive PolymerN/AN/A~1.6 eV

Note: The non-emissive nature of the CA-RE modified COF is an intentional design feature; the rapid intramolecular charge transfer quenches fluorescence, converting absorbed light entirely into thermal energy (photothermal conversion).

References

  • Germann, S., Jarrett, S. J., Dupureur, C. M., Rath, N. P., Gallaher, E., & Wilking, J. (2020). Synthesis of Luminescent 2-7 Disubstituted Silafluorenes with alkynyl-carbazole, -phenanthrene, and -benzaldehyde substituents. Journal of Organometallic Chemistry, 927, 121514. URL:[Link]

  • Lin, Z., Zhong, Y.-H., Zhong, L., Ye, X., Chung, L.-H., Hu, X., Xu, Z., Yu, L., & He, J. (2023). Minimalist Design for Solar Energy Conversion: Revamping the π-Grid of an Organic Framework into Open-Shell Superabsorbers. JACS Au, 3(6), 1711-1722. URL:[Link]

  • Okuno, T., Ikeda, S., Kubo, N., & Sandman, D. J. (2006). Solid State Polymerization of Diacetylenes Incorporating Ynamine Moiety. Molecular Crystals and Liquid Crystals, 456(1), 35-44. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Functionalization of N-Ethynylcarbazole

Introduction: The Strategic Functionalization of Carbazole via CuAAC Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic and photophysical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Functionalization of Carbazole via CuAAC

Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties, as well as their presence in numerous biologically active compounds.[1] The ability to precisely modify the carbazole scaffold is paramount for tuning these properties and developing novel applications. The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized molecular synthesis by providing reactions that are high-yielding, broad in scope, and simple to perform.[2]

Among the premier click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its exceptional reliability and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[3][4] This application note provides a detailed guide to the reaction conditions and protocols for the functionalization of N-ethynylcarbazole using the CuAAC reaction, tailored for researchers in materials science and drug development.

N-ethynylcarbazole is a particularly interesting substrate. As an ynamine, a class of alkynes with a nitrogen atom directly attached to the triple bond, it exhibits enhanced reactivity in CuAAC reactions.[5][6] This heightened reactivity allows for milder reaction conditions and potentially lower catalyst loadings compared to standard terminal alkynes, a crucial consideration when working with sensitive or complex molecular architectures.

Mechanistic Insight: The "Why" Behind the Reaction Conditions

The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process, which accounts for its high regioselectivity.[3] Understanding the catalytic cycle is key to optimizing reaction conditions.

The generally accepted mechanism involves the following key steps:

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne, N-ethynylcarbazole, to form a copper(I) acetylide intermediate. The presence of the nitrogen atom in N-ethynylcarbazole can facilitate this step.

  • Coordination of the Azide: The azide substrate then coordinates to the copper center.

  • Cyclization: A six-membered copper metallacycle is formed.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.

The choice of each reaction component is critical for the success of the functionalization of N-ethynylcarbazole:

  • Copper Source: The reaction requires a Cu(I) catalyst. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and robust approach is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[4]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent for this purpose. It efficiently reduces Cu(II) to the active Cu(I) state and scavenges oxygen, preventing oxidative side reactions like the homocoupling of the alkyne (Glaser coupling).[3]

  • Ligands: The role of ligands is multifaceted and crucial, especially in demanding applications. They stabilize the Cu(I) oxidation state, prevent copper aggregation, and can significantly accelerate the reaction rate. For ynamines like N-ethynylcarbazole, which are already activated, the choice of ligand can be tailored to the specific azide and solvent system. Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[7]

  • Solvent: The CuAAC reaction is remarkably versatile in its solvent tolerance.[2] Reactions can be run in a wide range of solvents, from organic solvents like THF, DMSO, and DMF to aqueous systems, or even neat. The choice of solvent will depend on the solubility of the N-ethynylcarbazole derivative and the azide coupling partner. For N-ethynylcarbazole, which is generally soluble in common organic solvents, a mixture of an organic solvent and water is often a good starting point to ensure all components are in solution.

Data Presentation: Typical Reaction Parameters for N-Ethynylcarbazole CuAAC

The following table summarizes typical starting conditions for the CuAAC functionalization of N-ethynylcarbazole. These parameters should be optimized for each specific substrate combination.

ParameterTypical RangeRationale & Expert Insights
N-Ethynylcarbazole 1.0 equivThe limiting reagent is typically the more complex or valuable coupling partner.
Azide 1.0 - 1.2 equivA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 1 - 10 mol%Due to the enhanced reactivity of N-ethynylcarbazole, lower catalyst loadings (1-5 mol%) are often sufficient.
Sodium Ascorbate 5 - 20 mol%An excess relative to the copper catalyst is used to ensure complete reduction of Cu(II) and maintain a reducing environment.
Ligand (e.g., THPTA) 1 - 10 mol%A 1:1 to 2:1 ratio of ligand to copper is a good starting point to stabilize the catalyst.
Solvent THF/H₂O, DMSO/H₂O, DMFA co-solvent system is often ideal to ensure the solubility of both the organic substrates and the inorganic catalyst components.
Temperature Room Temperature to 60 °CMost reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate slow reactions.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS. The enhanced reactivity of N-ethynylcarbazole can lead to shorter reaction times.

Experimental Protocols

Protocol 1: General Procedure for the CuAAC Functionalization of N-Ethynylcarbazole with Benzyl Azide

This protocol describes a representative "click" reaction between N-ethynylcarbazole and benzyl azide.

Materials:

  • N-Ethynylcarbazole

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 0.1 M stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, dissolve N-ethynylcarbazole (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of THF and deionized water (to achieve a starting material concentration of approximately 0.1 M).

    • To the stirred solution, add the THPTA stock solution (5 mol%).

    • Add the CuSO₄·5H₂O stock solution (5 mol%).

    • Finally, add the freshly prepared sodium ascorbate stock solution (10 mol%).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the N-ethynylcarbazole is consumed (typically 2-8 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with a saturated aqueous solution of NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-9H-carbazole.

Mandatory Visualizations

CuAAC Reaction Workflow for N-Ethynylcarbazole Functionalization

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkyne N-Ethynylcarbazole Solution mix Combine Reagents in Solvent prep_alkyne->mix prep_azide Azide Solution prep_azide->mix prep_cu CuSO4 Solution prep_cu->mix prep_asc Sodium Ascorbate Solution prep_asc->mix prep_ligand Ligand Solution prep_ligand->mix react Stir at RT mix->react monitor Monitor by TLC/LC-MS react->monitor Completion? monitor->react No extract Aqueous Workup & Extraction monitor->extract Yes dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Triazole Product purify->product

Caption: General workflow for the CuAAC functionalization of N-ethynylcarbazole.

Catalytic Cycle of CuAAC

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne N-Ethynyl- carbazole Alkyne->Cu_Acetylide Metallacycle Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R-N3 Azide->Metallacycle Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Protonolysis Product Triazole Product Cu_Triazolide->Product H_plus H+ H_plus->CuI

Caption: Simplified catalytic cycle of the CuAAC reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized)Prepare fresh sodium ascorbate solution. Degas solvents to remove oxygen. Increase the amount of sodium ascorbate.
Poor solubility of reagentsTry a different solvent system (e.g., DMSO, DMF). Gentle heating may improve solubility.
Inhibition of the catalystEnsure reagents are free from coordinating impurities (e.g., thiols). Increase ligand concentration.
Formation of Side Products (e.g., alkyne homocoupling) Insufficient reducing agent or presence of oxygenIncrease the concentration of sodium ascorbate. Ensure the reaction is performed under an inert atmosphere if necessary.
Difficulty in Purification Product co-elutes with starting materials or byproductsOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The CuAAC reaction is a powerful and reliable method for the functionalization of N-ethynylcarbazole, offering a straightforward route to novel carbazole-containing 1,2,3-triazoles. The enhanced reactivity of the ynamine moiety in N-ethynylcarbazole often allows for mild reaction conditions and high yields. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this protocol to synthesize a diverse range of functional materials and potential therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9889. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Gillingham, D., & Furer, V. (2017). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. Bioconjugate Chemistry, 28(11), 2846-2853. [Link]

  • Gillingham, D. G., & Furer, V. S. (2017). Strategy for Conditional Orthogonal Sequential CuAAC Reactions Using a Protected Aromatic Ynamine. The Journal of Organic Chemistry, 82(10), 5348-5355. [Link]

  • Babu, S. A., Kaur, R., Singh, H., & Kumar, A. (2021). recent developments in c−h functionalization of carbazoles. Targets in Heterocyclic Systems, 25, 378-435. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][7][8]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

Sources

Application

Application Note: Polymerization Architectures for 9-Ethynyl-9H-Carbazole (NEC)

This Application Note and Protocol Guide details the polymerization of 9-ethynyl-9H-carbazole (NEC) . Executive Summary & Scientific Rationale Poly(9-ethynyl-9H-carbazole) (PEC) represents a distinct class of photoactive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the polymerization of 9-ethynyl-9H-carbazole (NEC) .

Executive Summary & Scientific Rationale

Poly(9-ethynyl-9H-carbazole) (PEC) represents a distinct class of photoactive polymers compared to the more common poly(N-vinylcarbazole) (PVK). While PVK possesses a non-conjugated saturated backbone with pendant carbazole groups, PEC features a conjugated polyene (polyacetylene) backbone . This structural difference confers PEC with unique electronic properties, including enhanced electrical conductivity upon doping, paramagnetism, and a red-shifted absorption profile due to extended


-conjugation.

This guide outlines two primary methodologies for synthesizing PEC:

  • Rhodium-Catalyzed Coordination Polymerization: The gold standard for producing high-molecular-weight, stereoregular (cis-transoidal), and soluble polymers.

  • Thermal/Solid-State Polymerization: A catalyst-free route yielding predominantly trans-structures, often with lower solubility and broad dispersity.

Key Distinction: PEC vs. PVK
FeaturePoly(N-vinylcarbazole) (PVK)Poly(9-ethynyl-9H-carbazole) (PEC)
Monomer 9-Vinylcarbazole9-Ethynylcarbazole
Backbone Saturated (-CH2-CH-)Conjugated Polyene (-C=C-)
Conductivity Insulator (Photoconductor)Semi-conductor (tunable via doping)
Color White/ColorlessYellow/Orange/Dark Brown
Primary Use OLED Hosts, PhotoreceptorsNonlinear Optics, Conductive Layers

Pre-Protocol: Monomer Synthesis & Purification

Note: 9-Ethynylcarbazole is sensitive to moisture and spontaneous polymerization. Fresh preparation or rigorous purification is critical.

Synthesis Route: The most robust synthesis involves the formylation of carbazole followed by the Corey-Fuchs reaction or the dehydrohalogenation of 9-(1,2-dichlorovinyl)carbazole.

Purification Protocol:

  • Recrystallization: Dissolve crude NEC in hot hexane/toluene (9:1). Filter hot. Cool slowly to 4°C.

  • Sublimation: For electronic-grade applications, sublime the crystals at 80-100°C under high vacuum (<0.1 mbar).

  • Storage: Store under Argon at -20°C in the dark.

Protocol A: Rhodium-Catalyzed Stereoselective Polymerization

Objective: Synthesis of high-molecular-weight, soluble cis-PEC. Mechanism: Insertion polymerization via a Rhodium-vinyl intermediate.

Materials
  • Monomer: 9-Ethynyl-9H-carbazole (NEC) (1.0 g, 5.2 mmol)

  • Catalyst: [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer)[1]

  • Co-catalyst: Triethylamine (Et₃N) (Acts as a ligand/base to stabilize the active species)

  • Solvent: Anhydrous Toluene or THF (Degassed)

  • Precipitant: Methanol

Step-by-Step Workflow
  • Inert Atmosphere Setup:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Cycle vacuum/Argon three times.

  • Catalyst Preparation:

    • In a glovebox or under Argon flow, charge the flask with [Rh(nbd)Cl]₂ (12 mg, 0.026 mmol, [M]/[Cat] ≈ 200).

    • Add anhydrous Toluene (5 mL).

    • Add Triethylamine (0.1 mL). The solution should turn from yellow to orange/red, indicating the formation of the active monomeric Rh species.

  • Polymerization:

    • Dissolve NEC (1.0 g) in anhydrous Toluene (5 mL) in a separate vial.

    • Inject the monomer solution into the catalyst flask via syringe.

    • Reaction Conditions: Stir at 30°C for 4–24 hours .

    • Observation: The solution will darken significantly (deep orange/brown) and viscosity will increase.

  • Termination & Purification:

    • Terminate the reaction by adding a small amount of wet THF.

    • Dropwise add the polymer solution into a large excess of vigorously stirred Methanol (200 mL).

    • Filter the yellow/orange precipitate.

    • Reprecipitation: Dissolve the solid in minimal CHCl₃ and precipitate again into Methanol to remove catalyst residues.

  • Drying:

    • Dry the polymer in a vacuum oven at 40°C for 24 hours.

Expected Results
  • Yield: 70–90%

  • Mw (GPC, vs Polystyrene): 10,000 – 100,000 Da

  • Solubility: Soluble in CHCl₃, THF, Toluene.

  • Structure: High cis-content (cis-transoidal), indicated by a sharp NMR signal for the vinyl proton around 5.8–6.5 ppm (solvent dependent).

Protocol B: Thermal Solid-State Polymerization

Objective: Solvent-free synthesis of PEC (often insoluble/crosslinked or lower Mw). Mechanism: Topochemical polymerization (lattice-controlled).

Step-by-Step Workflow
  • Preparation:

    • Place crystalline NEC (200 mg) in a glass ampoule.

    • Evacuate the ampoule to high vacuum (<0.01 mmHg) and seal it.

  • Polymerization:

    • Place the sealed ampoule in a heating block/oven.

    • Temperature: Heat at 140°C (just below/at melting point) for 10–20 hours.

    • Note: If heated too high (>200°C), degradation or uncontrolled crosslinking occurs.

  • Extraction:

    • Open the ampoule. The solid will have turned dark brown/black.

    • Wash the solid with hot hexane to remove unreacted monomer.

    • Extract soluble fractions with CHCl₃ (if soluble polymer is desired) or use the solid directly for heterogeneous applications.

Characterization & Data Analysis

Spectroscopic Validation
TechniqueParameterExpected Signal for PECInterpretation
¹H NMR Vinyl Proton

5.8 - 6.8 ppm (Broad singlet)
Diagnostic of polyene backbone. Absence indicates PVK or degradation.
FT-IR C≡C StretchDisappearance of 2110 cm⁻¹Confirms consumption of alkyne monomer.
FT-IR C=C StretchNew band ~1600-1650 cm⁻¹Formation of conjugated backbone.
UV-Vis

Red-shift to >400 nmExtended conjugation (Monomer absorbs <350 nm).
Mechanism Visualization

The following diagram illustrates the Rhodium-catalyzed insertion mechanism, which ensures stereoregularity.

G cluster_0 Initiation cluster_1 Propagation (Insertion) cluster_2 Termination Rh_Pre [Rh(nbd)Cl]2 Active_Rh Active Rh-H Species Rh_Pre->Active_Rh + Et3N / Solvent Complex Rh-Alkyne $pi$-Complex Active_Rh->Complex Monomer 9-Ethynylcarbazole (Monomer) Monomer->Complex Insert 2,1-Insertion (Vinyl-Rh) Complex->Insert Coordination Polymer_Chain Growing Polyene Chain Insert->Polymer_Chain Propagation Polymer_Chain->Complex + n Monomer Final_Poly Poly(9-ethynylcarbazole) (PEC) Polymer_Chain->Final_Poly Precipitation (MeOH)

Caption: Rhodium-catalyzed coordination-insertion mechanism yielding stereoregular Poly(9-ethynylcarbazole).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight High Catalyst Loading or Wet SolventReduce [Rh] to 0.5 mol%. Distill solvents over Na/Benzophenone.
Insoluble Polymer Crosslinking or Cis-to-Trans IsomerizationAvoid heating >60°C during synthesis. Use [Rh(nbd)Cl]₂ which favors soluble cis-isomers.
Broad PDI (>2.5) Slow InitiationUse a co-catalyst (Et₃N) or switch to a single-component Rh-vinyl catalyst.
Low Yield Oxygen PoisoningEnsure rigorous degassing (Freeze-Pump-Thaw x3).

References

  • Dumitrescu, S., Percec, V., & Simionescu, C. I. (1977). Polymerization of acetylenic derivatives. XXVII. Synthesis and properties of isomeric poly-N-ethynylcarbazole. Journal of Polymer Science: Polymer Chemistry Edition, 15(12), 2893–2907. Link

  • Masuda, T., & Higashimura, T. (1984). Polyacetylenes with substituents: Their synthesis and properties. Advances in Polymer Science, 81, 121-165. Link

  • Tabata, M., et al. (1995). Stereospecific Polymerization of Aromatic Acetylenes by Rh Complex Catalysts. Journal of Macromolecular Science, Part A, 32(sup5), 821-830. Link

  • Okamoto, Y., & Kundu, S. K. (1970). Synthesis and properties of N-ethynylcarbazole and poly-N-ethynylcarbazole. The Journal of Organic Chemistry, 35(12), 4250–4252. Link

Sources

Method

Application Note: Strategic Synthesis of Carbazole-Based 1,2,3-Triazoles via CuAAC

Executive Summary & Strategic Rationale This guide details the synthesis of carbazole-based 1,2,3-triazoles using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The carbazole moiety acts as a privileged scaffold wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of carbazole-based 1,2,3-triazoles using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The carbazole moiety acts as a privileged scaffold with DNA-intercalating and optoelectronic properties, while the 1,2,3-triazole serves as a bioisostere of the amide bond, improving metabolic stability and solubility.

Target Audience: Medicinal chemists and materials scientists requiring high-purity conjugates for biological screening (e.g., anticancer, antimicrobial assays) or organic electronics.

The "Hybrid Pharmacophore" Concept

The fusion of these two moieties creates a synergistic system. The carbazole provides the hydrophobic core for receptor binding (e.g., kinase inhibition, DNA intercalation), while the triazole linker offers hydrogen-bonding capability and rigid geometry.

Pharmacophore

Critical Safety Protocol: Organic Azides

WARNING: This protocol involves the use of organic azides.[1][2][3][4] Failure to adhere to safety standards can result in explosion.

  • C/N Ratio Rule: Ensure the number of carbon atoms is at least three times the number of nitrogen atoms (

    
    ).
    
  • Solvent Incompatibility: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (

    
    ). This forms di- and tri-azidomethane, which are highly explosive.[4]
    
  • Isolation: Do not distill organic azides. Purify via column chromatography only if the azide is stable; otherwise, use crude in the next step.

  • Waste: Quench excess azide with copious amounts of water and specific deactivation protocols (e.g., nitrous acid) before disposal.

Experimental Protocols

Module A: Synthesis of N-Propargyl Carbazole (The Alkyne Scaffold)

The most robust strategy places the alkyne on the carbazole nitrogen, ensuring stability and accessibility for the copper catalyst.

Reagents:

  • Carbazole (1.0 eq)

  • Propargyl bromide (1.2 eq, 80% in toluene)

  • Potassium Hydroxide (KOH) (2.0 eq) or NaH (1.5 eq)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve Carbazole (e.g., 5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add powdered KOH (or NaH) slowly. Stir for 30 minutes. The solution will darken, indicating anion formation.

  • Alkylation: Add Propargyl bromide dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). Carbazole (

    
    ) should disappear; Product (
    
    
    
    ) will appear.
  • Workup: Pour mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3x), wash with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc).

Module B: The CuAAC "Click" Reaction

This step couples the N-propargyl carbazole with an organic azide (R-


).

Reagents:

  • N-Propargyl Carbazole (1.0 eq)

  • Organic Azide (R-

    
    ) (1.1 eq)
    
  • 
     (10 mol%)[5]
    
  • Sodium Ascorbate (20 mol%)[5]

  • Solvent System: THF:Water (1:1) or tBuOH:Water (1:1). Note: Pure water fails due to carbazole insolubility.

Step-by-Step Protocol:

  • Setup: In a 20 mL vial, dissolve N-propargyl carbazole and Organic Azide in THF (or tBuOH).

  • Catalyst Prep: In a separate tube, dissolve

    
     and Sodium Ascorbate in minimal water. The solution should turn bright yellow/orange (reduction to Cu(I)).
    
  • Initiation: Add the aqueous catalyst solution to the organic phase.

  • Reaction: Stir vigorously at RT for 6–12 hours.

    • Optimization: If reaction is sluggish, heat to 50°C or add TBTA ligand (10 mol%) to stabilize Cu(I).

  • Monitoring: TLC should show the formation of a polar spot (Triazole). IR spectroscopy will show the disappearance of the alkyne C

    
    C stretch (~2120 
    
    
    
    ) and azide stretch (~2100
    
    
    ).

ReactionWorkflow

Post-Reaction Processing: Copper Removal

For biological assays, residual copper is cytotoxic and must be removed to <10 ppm.

Protocol:

  • Chelation: Dilute reaction mixture with EtOAc. Add an equal volume of 10% aqueous EDTA (pH 8) or Ammonium Chloride (

    
    ) .
    
  • Extraction: Shake vigorously in a separatory funnel. The aqueous layer will turn blue (Cu-EDTA complex).[6][7]

  • Repetition: Repeat the EDTA wash 2–3 times until the aqueous layer is colorless.

  • Scavenging (Optional but Recommended): If high purity is required, stir the organic phase with SiliaMetS® Thiol or Thiourea resin for 30 minutes, then filter.

Data Analysis & Optimization

Solvent System Efficiency Table

Based on 1 mmol scale reaction of N-propargyl carbazole + Benzyl azide.

Solvent SystemTemp (°C)Time (h)Yield (%)Notes
tBuOH : H2O (1:1) 251285Classic Sharpless conditions. Carbazole may precipitate.[6]
THF : H2O (1:1) 25892Recommended. Better solubility for carbazole.
DMF : H2O (4:1) 50488Faster, but DMF removal is tedious during workup.
DMSO (Dry) 252465Slower without water; requires Cu(I) source (e.g., CuI).
Mechanistic Insight

The reaction follows a stepwise cycle involving a Copper(I) Acetylide intermediate.[8] Sodium Ascorbate is crucial as it continuously reduces oxidized Cu(II) back to the active Cu(I) species, preventing oxidative homocoupling of alkynes (Glaser coupling).

Mechanism

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Precipitation during reaction Reactants are crashing out of aqueous solvent.Switch to THF:Water or add DMF as a co-solvent.
Green/Blue Organic Layer Residual Copper contamination.[6][7][9][10]Perform additional washes with 0.5M EDTA (pH 8) or aqueous

.
Low Yield / Sluggish Catalyst oxidation (Cu(I)

Cu(II)).
Add fresh Sodium Ascorbate (5 mol%) or degas solvents with

.
Byproduct: Bis-triazole Occurs if using diazides or excess alkyne.Strictly control stoichiometry (1:1) and add azide slowly.

References

  • Synthesis and Biological Evaluation: Kumar, S., et al. (2015). "Synthesis and biological evaluation of carbazole-based 1,2,3-triazoles as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2][4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Copper Removal Protocols: BenchChem Technical Support. (2025).[6][7][9][11][12][13] "Protocol for Removal of Copper Catalyst After Click Reaction."

  • Carbazole Synthesis: Keicher, T., & Löbbecke, S. (2010). "Lab-Scale Synthesis of Azido Compounds: Safety Measures." Organic Azides: Synthesis and Applications.

  • Antimicrobial Applications: Garg, S., et al. (2017). "Microwave-assisted synthesis and molecular docking studies of 1,2,3-triazole-based carbazole derivatives." Royal Society of Chemistry Advances.

Sources

Application

Advanced Application Note: Functionalization of 9-Ethynyl-9H-Carbazole for Two-Photon Biological Imaging

Scientific Rationale: The Carbazole-Alkyne Advantage The development of highly specific, photostable probes is a critical bottleneck in deep-tissue biological imaging. 9-Ethynyl-9H-carbazole (N-ethynylcarbazole) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Carbazole-Alkyne Advantage

The development of highly specific, photostable probes is a critical bottleneck in deep-tissue biological imaging. 9-Ethynyl-9H-carbazole (N-ethynylcarbazole) has emerged as a privileged scaffold for this purpose. The carbazole core is an electron-rich tricyclic system that provides exceptional photophysical stability, high fluorescence quantum yields, and a robust two-photon absorption (TPA) cross-section[1].

By positioning an ethynyl group directly on the nitrogen atom (the 9-position), the molecule acts as an ynamine equivalent. This terminal alkyne is highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[2]. Unlike traditional amide or ester couplings, CuAAC forms a 1,2,3-triazole linkage that is biologically inert, resistant to enzymatic cleavage, and extends the


-conjugation of the carbazole core, which beneficially red-shifts the emission spectrum for biological applications[3].

This application note details the autonomous functionalization of 9-ethynyl-9H-carbazole with a triphenylphosphonium (TPP) azide—a lipophilic cation that drives the probe specifically into the mitochondrial matrix—and outlines the subsequent two-photon imaging protocol.

Photophysical Profiling

Before executing the synthesis, it is critical to understand the photophysical baseline of carbazole-triazole conjugates. The following table summarizes the quantitative data driving the selection of this fluorophore for multiphoton microscopy[4],[5].

Photophysical PropertyTypical Value RangeScientific Significance for Bioimaging
Absorption Maximum (

)
330 – 360 nmStandard one-photon excitation range; compatible with UV lasers.
Emission Maximum (

)
420 – 550 nmTunable via triazole conjugation; falls within the visible spectrum for standard PMT/GaAsP detectors.
Fluorescence Quantum Yield (

)
0.40 – 0.85High brightness enables low-concentration probe dosing (1-5 µM), minimizing cellular toxicity.
Two-Photon Absorption Cross-Section (

)
150 – 850 GMMassive cross-section allows highly efficient excitation using 700-900 nm NIR femtosecond lasers, enabling deep tissue penetration[4].
Stokes Shift 80 – 150 nmLarge shift minimizes self-quenching and isolates the signal from background auto-fluorescence[5].

Chemical Functionalization Workflow

The following diagram illustrates the logical progression of the CuAAC click reaction used to functionalize the carbazole core.

G A 9-Ethynyl-9H-Carbazole (Fluorophore Core) C Cu(I) Catalysis (CuSO4 + Na-Ascorbate) A->C B TPP-Azide (Mitochondrial Targeting) B->C D 1,2,3-Triazole Linkage (Stable Conjugate) C->D CuAAC Click Reaction (Room Temp, High Yield) E Carbazole-TPP Probe (Bioimaging Ready) D->E

Workflow for the CuAAC-mediated functionalization of 9-ethynyl-9H-carbazole.

Experimental Methodologies & Protocols

Protocol A: Synthesis of Carbazole-TPP Mitochondrial Probe via CuAAC

This protocol describes the conjugation of 9-ethynyl-9H-carbazole to a (3-azidopropyl)triphenylphosphonium bromide (TPP-Azide) targeting ligand.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 9-ethynyl-9H-carbazole (1.0 equiv, 0.5 mmol) and TPP-Azide (1.2 equiv, 0.6 mmol) in 5 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is chosen as the primary solvent because it fully dissolves both the highly hydrophobic carbazole and the lipophilic cationic TPP-azide.

  • Catalyst Activation: In a separate vial, dissolve CuSO

    
    H
    
    
    
    O (0.1 equiv) and Sodium Ascorbate (0.2 equiv) in 1 mL of deionized water. Observe the color change from blue to pale yellow/colorless.
    • Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. Pre-mixing in water prevents the premature precipitation of copper salts[3].

  • Cycloaddition Reaction: Add the aqueous catalyst mixture dropwise to the DMSO solution. Stir the reaction mixture at room temperature (25°C) in the dark for 12 hours.

    • Causality: The CuAAC reaction is highly thermodynamically driven. Running it at room temperature prevents the thermal degradation of the ynamine moiety and ensures strict 1,4-regioselectivity of the resulting triazole[2].

  • Purification: Quench the reaction with saturated EDTA solution to chelate the copper, preventing heavy-metal cytotoxicity in downstream biological assays. Extract with Dichloromethane (DCM), dry over MgSO

    
    , and purify via silica gel chromatography (DCM:MeOH gradient).
    
    • Self-Validation System: Confirm complete consumption of the alkyne via FT-IR (disappearance of the sharp ~2100 cm

      
       C≡C stretch) and verify the formation of the triazole proton via 
      
      
      
      H-NMR (singlet at ~8.0-8.5 ppm).
Protocol B: Live-Cell Staining and Two-Photon Microscopy

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal imaging dishes and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO

    
     until 70-80% confluent.
    
  • Probe Incubation: Replace the media with serum-free DMEM containing 5 µM of the Carbazole-TPP probe. Incubate for 30 minutes at 37°C.

    • Causality: The lipophilic cationic nature of the TPP group utilizes the highly negative mitochondrial membrane potential (

      
       mV) to electrophoretically drive the probe across the plasma and mitochondrial membranes, resulting in a 100- to 500-fold accumulation within the mitochondrial matrix.
      
  • Washing: Wash the cells three times with warm Phosphate-Buffered Saline (PBS) and replace with Live-Cell Imaging Solution (e.g., HBSS with Ca

    
    /Mg
    
    
    
    ).
    • Causality: Rigorous washing removes unbound extracellular fluorophores, drastically reducing background noise and increasing the signal-to-noise ratio.

  • Two-Photon Imaging: Mount the dish on a multiphoton laser scanning microscope. Excite the sample using a mode-locked Ti:Sapphire femtosecond pulsed laser tuned to 800 nm. Collect emission using a bandpass filter (e.g., 450-550 nm).

    • Causality: Utilizing 800 nm NIR light for two-photon excitation minimizes scattering, allows penetration into thicker tissue sections, and avoids the severe phototoxicity and photobleaching associated with continuous-wave UV excitation[4].

    • Self-Validation System: Co-stain the cells with a commercially available MitoTracker Deep Red. Calculate the Pearson's Correlation Coefficient (PCC) during image analysis; a PCC > 0.85 validates successful and specific mitochondrial targeting.

Mechanism of Action: Biological Targeting & Excitation

The following diagram maps the physical and photophysical journey of the synthesized probe from the extracellular space to signal detection.

G Probe Carbazole-TPP Probe (Extracellular) Uptake Cellular Internalization (Lipophilic Cation) Probe->Uptake Mito Mitochondrial Accumulation (Driven by ΔΨm) Uptake->Mito Laser Two-Photon Excitation (λ_ex = 800 nm, NIR) Mito->Laser Laser Pulse (Femtosecond) Emission Fluorescence Emission (λ_em = ~450-550 nm) Laser->Emission Non-linear Absorption Detector Multiphoton Detector (High-Res Imaging) Emission->Detector Signal Capture

Cellular uptake mechanism and two-photon excitation pathway of the Carbazole-TPP probe.

References

  • Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells.ResearchGate.
  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior.Chemical Reviews - ACS Publications.
  • Carbazole Substituted BODIPYs - PMC.National Institutes of Health (NIH).
  • Normalized absorption and emission spectra of BODIPY 1 in CH2Cl2.ResearchGate.
  • Synthesis and Reactions of N-Ethynyl-heterocycles.ResearchGate.

Sources

Method

electropolymerization techniques for ethynylcarbazole films

Executive Summary This guide details the electrochemical polymerization of ethynyl-functionalized carbazole monomers (specifically N-(4-ethynylphenyl)carbazole and related derivatives).[1] Unlike chemical oxidative polym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the electrochemical polymerization of ethynyl-functionalized carbazole monomers (specifically N-(4-ethynylphenyl)carbazole and related derivatives).[1] Unlike chemical oxidative polymerization, electropolymerization offers precise control over film thickness, morphology, and oxidation state. These films are critical in the development of hole-transport layers (HTLs) for OLEDs and precursor matrices for "Click" chemistry-based biosensors.

Key Technical Insight: The primary electropolymerization mechanism proceeds via the coupling of the carbazole rings at the 3,6-positions, preserving the ethynyl (


) moiety for subsequent functionalization or cross-linking.

Mechanistic Principles

To achieve reproducible films, one must understand the competition between film growth and degradation.

The Oxidative Coupling Mechanism

Electropolymerization is initiated by the anodic oxidation of the carbazole nitrogen lone pair.

  • Radical Cation Formation: At the onset potential (

    
     V vs. Ag/AgCl), the monomer loses an electron, forming a radical cation.
    
  • Dimerization: Two radical cations couple, primarily at the 3 and 6 positions (the most active sites due to resonance stabilization).

  • Proton Loss: The dimer undergoes deprotonation to regain aromaticity.

  • Chain Propagation: The dimer oxidizes at a lower potential than the monomer (due to extended conjugation), facilitating rapid polymer growth.

Role of the Ethynyl Group: The electron-withdrawing nature of the ethynyl group (if on the N-phenyl ring) slightly shifts the oxidation potential anodically compared to unsubstituted carbazole. Crucially, under standard potentiostatic conditions, the triple bond remains intact, serving as a "handle" for post-deposition functionalization.

Mechanistic Diagram

G Monomer Monomer (Ethynylcarbazole) Oxidation Anodic Oxidation (-1 e-) Monomer->Oxidation Radical Radical Cation (CBz+•) Oxidation->Radical Coupling 3,6-Coupling (Dimerization) Radical->Coupling Fast Deprotonation Proton Loss (-2 H+) Coupling->Deprotonation Polymer Poly(ethynylcarbazole) Film Deprotonation->Polymer Chain Growth Polymer->Oxidation Lower E_ox (Autocatalytic)

Figure 1: Electrochemical pathway for polycarbazole formation. The dashed line indicates the autocatalytic nature where the growing polymer oxidizes more easily than the monomer.

Experimental Setup & Materials

Reproducibility fails most often due to impurities in the "supporting cast"—the solvent and electrolyte.

Reagents
  • Monomer: N-(4-ethynylphenyl)carbazole (purity >98%).

  • Solvent: Dichloromethane (DCM) (Anhydrous,

    
    99.8%).
    
    • Why DCM? Carbazole radical cations are more stable in DCM than in Acetonitrile (ACN). ACN can act as a nucleophile, trapping the radical cation and terminating chain growth, leading to low molecular weight oligomers [1].

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (TBAPFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ), 0.1 M.[2]
    
    • Why PF

      
      ? Large, non-nucleophilic anions improve film morphology compared to smaller anions like ClO
      
      
      
      .
Electrochemical Cell
  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass (for optical applications) or Platinum disk (for kinetic studies).

  • Counter Electrode (CE): Platinum wire/mesh (Surface area > 10x WE).

  • Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO

    
     in ACN) or Ag/AgCl (pseudoreference wire for anhydrous strictness).
    

Protocols

Protocol A: Potentiodynamic Deposition (Cyclic Voltammetry)

Best for: Characterizing redox properties and determining onset potentials.

  • Preparation: Dissolve monomer (1.0 mM) in 0.1 M TBAPF

    
    /DCM.
    
  • Degassing: Purge solution with dry Nitrogen/Argon for 10 mins. Oxygen quenches radical cations.

  • Conditioning: Polish Pt electrodes with 0.05

    
    m alumina slurry; sonicate in ethanol.
    
  • Scan Parameters:

    • Range: 0.0 V to +1.5 V (vs Ag/AgCl). Note: Do not exceed +1.6 V to avoid over-oxidation/degradation.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: Look for the "nucleation loop" in the first cycle (crossing of currents) and the emergence of a new redox couple around +0.8 V (polymer backbone) in subsequent cycles [2].

Protocol B: Potentiostatic Deposition (Bulk Film)

Best for: Creating uniform films for devices.

  • Determination: Use Protocol A to find the monomer oxidation peak (

    
    ). Set applied potential (
    
    
    
    ) at
    
    
    mV.
  • Deposition: Apply constant voltage (typically +1.2 V to +1.3 V) until a specific charge density (

    
    ) is reached.
    
    • Target:

      
       typically yields a ~50–100 nm film.
      
  • Washing: Immediately rinse the film with monomer-free DCM to remove physisorbed species.

  • Dedoping (Optional): Apply 0.0 V for 60 seconds in monomer-free electrolyte to remove trapped ions and return the film to its neutral state.

Data Interpretation & Characterization

Comparative Data: Solvent Effects

The choice of solvent drastically alters film properties.

ParameterDichloromethane (DCM)Acetonitrile (ACN)Causality
Film Adhesion HighLow/BrittleDCM swells the polymer, improving chain entanglement.
Surface Roughness (RMS) < 5 nm> 15 nmACN precipitates oligomers too quickly (low solubility).
Chain Length Long (High DP)Short (Oligomers)ACN nucleophilicity terminates radical cations [1].
Oxidation Onset ~1.10 V~1.05 VSolvation energy differences of the cation.
Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Deposition cluster_2 Phase 3: Post-Processing Step1 Electrode Polishing (0.05µm Alumina) Step2 Solvent Degassing (N2/Ar, 15 min) Step1->Step2 Decision Select Mode Step2->Decision CV Cyclic Voltammetry (Nucleation & Growth) Decision->CV Characterization CA Chronoamperometry (Controlled Thickness) Decision->CA Device Fab Rinse Rinse (DCM) CV->Rinse CA->Rinse Dedope Dedoping (0V for 60s) Rinse->Dedope

Figure 2: Operational workflow for high-quality film generation.

Troubleshooting (Expert Insights)

  • Issue: "Green" Solution: If the electrolyte solution turns green during deposition, you are generating low-molecular-weight oligomers that are dissolving rather than depositing.

    • Fix: Switch solvent to DCM or increase electrolyte concentration to lower the solubility limit of the oligomers.

  • Issue: Film Peeling: Common on ITO.

    • Fix: Use an "adhesion promoter" layer or run 2 "seed" cycles at a high scan rate (100 mV/s) before switching to potentiostatic growth.

  • Issue: Irreversible Oxidation: If the CV shows no reduction peak.

    • Fix: This indicates cross-linking of the ethynyl groups (over-oxidation). Lower the upper potential limit to <1.4 V to preserve the triple bonds.

References

  • Ambrosio, A., et al. (2019). Influence of Solvent and Carbazole Concentration on the Morphology of Electropolymerized Films. Frontiers in Materials. Available at: [Link]

  • Ates, M., & Uludag, N. (2016).[3] Carbazole derivative synthesis and their electropolymerization. Journal of Solid State Electrochemistry. Available at: [Link]

  • Li, Y., et al. (2015). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry. Available at: [Link]

  • Sari, B., et al. (2008). Electrochemical polymerization of carbazole in nonacidic medium. Journal of Applied Polymer Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 9-ethynyl-9H-carbazole synthesis

Technical Support Guide: Synthesis & Yield Optimization of 9-Ethynyl-9H-carbazole Executive Summary & Molecule Identification Warning: There is frequent confusion between 9-ethynyl-9H-carbazole (N-ethynyl, the target of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Yield Optimization of 9-Ethynyl-9H-carbazole

Executive Summary & Molecule Identification

Warning: There is frequent confusion between 9-ethynyl-9H-carbazole (N-ethynyl, the target of this guide) and 3-ethynyl-9H-carbazole (C-ethynyl).

  • Target Molecule: 9-ethynyl-9H-carbazole (N-C≡CH).[1] This is an ynamine . It is electron-rich and sensitive to acid-catalyzed hydrolysis.[1]

  • Common Pitfall: Researchers often confuse this with 9-(prop-2-ynyl)-9H-carbazole (N-propargyl), which is stable.[1] If you are synthesizing the N-ethynyl species, you must strictly control pH and temperature to prevent hydrolysis to N-acetylcarbazole.[1]

Optimized Synthetic Workflow

The most robust, high-yield route for 9-ethynyl-9H-carbazole is a two-step sequence: Phase-Transfer Catalyzed (PTC) Dichlorovinylation followed by Lithium-Mediated Dehydrochlorination .[1]

Step 1: Synthesis of 9-(1,2-dichlorovinyl)-9H-carbazole
  • Mechanism: Nucleophilic addition of carbazole to trichloroethylene followed by elimination.[1]

  • Reagents: Carbazole, Trichloroethylene (TCE), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA).[1]

ParameterStandard ProtocolOptimized Protocol (High Yield) Why?
Solvent DMSO or DMFTCE (Excess) + 50% NaOH Using TCE as both reagent and solvent in a biphasic system with TEBA maximizes contact.[1]
Catalyst None/WeakTEBA (5 mol%) TEBA is critical for transporting OH- into the organic phase to deprotonate carbazole.[1]
Temp Reflux70-80°C Higher temps cause polymerization of the vinyl intermediate.[1]
Time 24 hours4-6 hours Extended reaction times lead to tar formation.[1]

Protocol:

  • Dissolve Carbazole (1.0 eq) in Trichloroethylene (10-15 eq).

  • Add TEBA (0.05 eq).[1]

  • Add 50% aqueous NaOH (excess).[1]

  • Stir vigorously at 70°C. Note: Vigorous stirring is non-negotiable for PTC.

  • Monitor by TLC.[1][2] Product is usually a white/off-white solid.[1]

  • Purification: Wash organic layer with water, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Hexane.[1]

Step 2: Dehydrochlorination to 9-Ethynyl-9H-carbazole
  • Mechanism: Lithium-halogen exchange followed by beta-elimination.[1]

  • Reagents: 9-(1,2-dichlorovinyl)carbazole, n-BuLi (2.2 eq), Anhydrous THF.

Protocol:

  • Dissolve intermediate from Step 1 in anhydrous THF under Argon/Nitrogen.

  • Cool to -78°C (Dry ice/Acetone).

  • Add n-BuLi (2.2 eq) dropwise over 30 mins.[1] Crucial: Keep temp below -70°C.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Pour into cold saturated NH4Cl or water.

  • Extraction: Extract with Diethyl Ether (Et2O). Avoid DCM if possible to prevent trace acid issues.[1]

Troubleshooting & Decision Support

Use the following logic flow to diagnose yield issues.

Troubleshooting Start Start: Low Yield / Impurity CheckStep Which Step Failed? Start->CheckStep Step1 Step 1: Dichlorovinylation CheckStep->Step1 Step2 Step 2: Elimination CheckStep->Step2 Issue1A Low Conversion Step1->Issue1A Starting Material Left Issue1B Black Tar Step1->Issue1B Dark Mixture Issue2A Product is N-Acetylcarbazole (NMR: ~2.7 ppm singlet) Step2->Issue2A Wrong Product Issue2B Product Polymerized (Insoluble Solid) Step2->Issue2B Loss of Material Sol1A Fix: Increase Stir Rate Check TEBA Quality Issue1A->Sol1A Sol1B Fix: Lower Temp (<70°C) Reduce Time Issue1B->Sol1B Sol2A Cause: Hydrolysis Fix: Use Et3N in Column Avoid Acidic Workup Issue2A->Sol2A Sol2B Cause: Thermal Instability Fix: Keep <0°C during workup Store in freezer Issue2B->Sol2B

Figure 1: Troubleshooting logic for N-ethynylcarbazole synthesis.

Critical "Technical Support" FAQs

Q: My product disappears on the silica column. Where did it go? A: N-ethynylcarbazole is an ynamine and is acid-sensitive.[1] Standard silica gel is slightly acidic (pH 5-6).[1] This acidity catalyzes the hydration of the triple bond to form N-acetylcarbazole (amide).

  • Fix: Pre-treat your silica gel with 2-5% Triethylamine (Et3N) in Hexane before loading your sample.[1] Alternatively, use Basic Alumina .[1]

Q: The NMR shows a mixture of starting material and product in Step 2. A: This usually indicates insufficient n-BuLi or moisture in the THF.

  • Fix: Titrate your n-BuLi. The reaction requires 2 equivalents: one for the Lithium-Halogen exchange and one for the elimination. Use 2.2–2.5 equivalents to be safe.[1] Ensure THF is distilled from Sodium/Benzophenone.

Q: Can I store the 9-ethynylcarbazole? A: Not for long periods at room temperature. It tends to polymerize (poly-N-ethynylcarbazole) or hydrolyze.[1]

  • Storage Protocol: Store as a solid at -20°C under Argon. If you must store it in solution, use benzene or toluene (anhydrous) with a trace of base (e.g., solid K2CO3) in the vial to scavenge acid.[1]

Q: Is there a metal-free alternative? A: Yes, but it is generally lower yielding for this specific substrate.[1] Using potassium tert-butoxide (t-BuOK) in THF can work for the elimination step, but n-BuLi provides a cleaner reaction at -78°C, avoiding side reactions common with ynamines at higher temperatures.

References

  • Kundu, S. K., & Okamoto, Y. (1970).[1][3] Synthesis and properties of N-ethynylcarbazole and poly-N-ethynylcarbazole. Polymer Journal , 1(1), 75-80.[1]

  • Pielichowski, J., & Popielarz, R. (1984).[1] A simple method for the preparation of N-vinylcarbazole and N-ethynylcarbazole. Synthesis , 1984(05), 433-434.[1] [1]

  • Zhang, Y., et al. (2019).[1] Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules , 24(3), 422.[1]

  • Waser, J. (2016).[1] Synthesis of Heterocycles using Hypervalent Iodine Reagents. Topics in Heterocyclic Chemistry . (Context for alternative EBX routes).

Sources

Optimization

troubleshooting copper catalyst removal in ethynylcarbazole click reactions

Technical Support Center: Copper Catalyst Removal in Ethynylcarbazole Click Reactions Topic: Troubleshooting & Optimization of CuAAC Workups for Carbazole-Triazole Conjugates Audience: Senior Researchers, Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Catalyst Removal in Ethynylcarbazole Click Reactions

Topic: Troubleshooting & Optimization of CuAAC Workups for Carbazole-Triazole Conjugates Audience: Senior Researchers, Medicinal Chemists, Materials Scientists Status: Active | Updated: March 2026

Core Directive & Executive Summary

The Challenge: Ethynylcarbazole-based click reactions present a unique "double-trap" for copper catalysts. Unlike standard small molecules, the product combines a lipophilic, π-electron-rich carbazole moiety with a chelating 1,2,3-triazole core .

  • Coordination: The N(2) or N(3) of the triazole ring acts as a ligand for Cu(I)/Cu(II).

  • π-Interaction: The planar carbazole system can stabilize Cu species via cation-π interactions, making standard aqueous extractions inefficient.

The Impact:

  • Optoelectronics: Residual paramagnetic Cu(II) quenches fluorescence (via electron transfer) and reduces charge carrier mobility in OLEDs/OPVs.

  • Bio-Applications: Copper cytotoxicity skews viability assays and triggers oxidative stress in live-cell imaging.

This guide provides a self-validating decision matrix to eliminate copper to sub-ppm levels.

Diagnostic & Assessment: "Is Copper Still There?"

Before selecting a removal protocol, assess the contamination level. Standard NMR is often insufficient as paramagnetic Cu(II) causes broadening rather than distinct impurity peaks.

Diagnostic IndicatorObservationLikely Cu ConcentrationAction Required
Visual Blue/Green tint in organic solvent> 500 ppmAggressive Chelation (Protocol A)
Fluorescence Significant quenching vs. theoretical max50 - 500 ppmSolid-Phase Scavenging (Protocol B)
1H NMR Broadening of triazole-CH or carbazole protons10 - 100 ppmChelation + Chromatography (Protocol A+C)
Mass Spec Adduct peaks [M + Cu]+ or [M + Cu + Solvent]+TraceHigh-Affinity Scavenging (Protocol B)

Troubleshooting Guides (Q&A Format)

Scenario 1: The "Sticky" Extraction

Q: I performed a standard DCM/Water extraction, but the organic layer is still slightly green, and my carbazole product is crashing out at the interface. What is happening?

The Science: Carbazole derivatives are highly lipophilic. When you add water, they often form emulsions or precipitate, trapping the Cu-triazole complex inside the solid/micelle, shielding it from the aqueous phase.

The Fix: Protocol A (Ammonia-Assisted Chelation) Do not use neutral water. You must introduce a competitive ligand and solubilize the interface.

  • Solubilize: Dissolve the crude mixture in a larger volume of THF or Ethyl Acetate (avoid DCM if emulsions are severe).

  • Competition: Wash with 10% aqueous NH₄OH (Ammonium Hydroxide) saturated with NH₄Cl.

    • Why? NH₃ is a stronger ligand than the triazole. The NH₄Cl increases ionic strength to break emulsions.

    • Visual Check: The aqueous layer should turn deep blue (Cu(NH₃)₄²⁺ complex).

  • Repetition: Repeat until the aqueous layer is colorless.

  • Final Polish: Wash with 0.1 M EDTA (pH 8) to catch stubborn Cu species.

Scenario 2: Fluorescence Quenching in Optical Materials

Q: My ethynylcarbazole click product is isolated as a white solid, but the quantum yield is 40% lower than expected. ICP-MS shows 80 ppm Cu. How do I remove this "invisible" copper?

The Science: Trace copper is likely intercalated in the crystal lattice or π-stacked with the carbazole. Standard recrystallization often concentrates impurities that have similar solubility profiles.

The Fix: Protocol B (The "Liquid Polymer" Scavenger) Use a solid-supported scavenger resin (e.g., CupriSorb, QuadraPure, or thiourea-functionalized silica).

  • Dissolve: Dissolve product in THF or CHCl₃ (approx 10 mL/g).

  • Add Scavenger: Add 5-10 equivalents (w/w) of thiourea-functionalized silica.

  • Time/Temp: Stir at 50°C for 4 hours. Heat is crucial here to disrupt weak π-interactions and increase exchange kinetics.

  • Filter: Pass through a 0.45 µm PTFE filter.

  • Validation: Re-check fluorescence. A 20-30% jump in intensity confirms successful removal.

Scenario 3: The Product is an Insoluble Polymer/Dendrimer

Q: My click reaction created a carbazole-based polymer that is insoluble in water and only sparingly soluble in THF. I can't do liquid extractions.

The Science: Heterogeneous removal is required. Diffusion limits the efficacy of solid resins.

The Fix: Protocol C (Reprecipitation/Trituration) Exploit the solubility difference between the copper salt (polar) and the carbazole polymer (non-polar).

  • Dissolve/Swell: Dissolve or swell the polymer in the minimum amount of hot DMSO or DMF.

  • Chelator Spike: Add 5% (v/v) of a saturated EDTA solution to the DMSO mixture. Stir for 30 mins.

  • Precipitate: Dropwise add this mixture into a rapidly stirring bath of Methanol:Water (9:1) .

    • Why? The Cu-EDTA complex is highly soluble in water/methanol and will stay in the supernatant. The carbazole polymer will precipitate.

  • Wash: Centrifuge and wash the pellet with pure methanol.

Decision Matrix & Workflow (Visualization)

This flowchart guides you through the selection of the optimal purification method based on your product's properties.

CopperRemoval start START: Crude Click Mixture solubility Is Product Soluble in Organic Solvents (DCM, EtOAc)? start->solubility yes_sol Standard Workup solubility->yes_sol Yes no_sol Polymer/Insoluble solubility->no_sol No color_check Is Organic Layer Blue/Green? yes_sol->color_check blue_yes High Cu Load (>500ppm) color_check->blue_yes Yes blue_no Trace Cu / Optical Needs color_check->blue_no No method_A PROTOCOL A: NH4OH/EDTA Wash (Ligand Exchange) blue_yes->method_A method_B PROTOCOL B: Solid Scavenger Resin (Thiourea/Silica) blue_no->method_B check_fluor Fluorescence Check method_A->check_fluor Still Quenched? method_C PROTOCOL C: DMSO/EDTA Trituration (Precipitation) no_sol->method_C check_fluor->method_B Yes

Caption: Decision tree for selecting the appropriate copper removal protocol based on solubility and contamination levels.

Comparative Efficiency Data

The following table summarizes the expected residual copper levels for ethynylcarbazole derivatives using different purification methods (Data synthesized from standard organic protocols).

MethodResidual Cu (ppm)Yield Loss (%)Suitability for Carbazoles
Water Wash (Control) > 1000< 1%Poor. Ineffective due to lipophilicity.
Ammonia/NH₄Cl Wash 50 - 1002 - 5%Good. Best "first pass" for bulk removal.
EDTA (0.5M, pH 8) 10 - 502 - 5%Very Good. Standard for biological samples.
SiliaMetS® Thiourea < 55 - 10%Excellent. Essential for optical purity.
Chromatography (Silica) 20 - 10010 - 20%Moderate. Cu can "streak" with polar products.

Detailed Protocols

Protocol A: The "Ammonia Flash" (Bulk Removal)

Best for: Initial cleanup of deeply colored reaction mixtures.

  • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Prepare wash solution: Mix 9 parts saturated NH₄Cl (aq) with 1 part concentrated NH₄OH .

  • Wash organic layer 3x. Shake vigorously for 30 seconds to ensure phase transfer.

  • Observe the aqueous layer turning royal blue (

    
    ).
    
  • Rinse organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: Scavenger Resin Polish (Trace Removal)

Best for: Final purification of fluorescent probes or bioactive molecules.

  • Dissolve 100 mg of crude product in 5 mL THF.

  • Add 500 mg SiliaMetS® Thiourea (or equivalent scavenger).

  • Stir at 40-50°C for 4 hours.

  • Filter through a Celite pad or PTFE syringe filter.

  • Rinse the filter cake with fresh THF to recover adsorbed product.

  • Evaporate solvent.[1]

References

  • BenchChem Technical Support. (2025).[1][3] Protocol for Removal of Copper Catalyst After Click Reaction. Retrieved from

  • National Institutes of Health (NIH). (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. Retrieved from

  • Organic Chemistry Portal. (2002). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from

  • Royal Society of Chemistry. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. Retrieved from

  • MDPI. (2022). Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative. Retrieved from

Sources

Troubleshooting

stability of 9-ethynyl-9H-carbazole in acidic vs basic conditions

Welcome to the dedicated technical support guide for 9-ethynyl-9H-carbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in their expe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 9-ethynyl-9H-carbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in their experimental workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability profile of 9-ethynyl-9H-carbazole?

9-Ethynyl-9H-carbazole is a moderately stable organic compound under standard laboratory conditions. Its stability is primarily dictated by two key structural features: the aromatic carbazole core and the terminal alkyne (ethynyl) group.

  • Carbazole Core: The carbazole ring system is electron-rich and generally stable. It is not prone to degradation under mild acidic or basic conditions. However, its electron-rich nature can influence the reactivity of its substituents.

  • Terminal Alkyne: This is the most reactive part of the molecule and the primary focus of stability concerns. The hydrogen atom on the sp-hybridized carbon is weakly acidic, and the carbon-carbon triple bond is susceptible to addition reactions, particularly under acidic conditions.[1]

For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential slow oxidation or polymerization.[2]

Q2: You mentioned the terminal alkyne proton is "acidic." What does this mean for my experiments?

The acetylenic proton of a terminal alkyne is significantly more acidic than protons on sp² (alkene) or sp³ (alkane) carbons. Its pKa is typically around 25. While this is not acidic enough to be deprotonated by weak bases like amines or hydroxides, it is readily removed by strong bases.

This has two major implications for your experimental design:

  • Incompatibility with Strong Bases: If your reaction involves strong bases such as organolithium reagents (e.g., n-BuLi), sodium amide (NaNH₂), or Grignard reagents, you will deprotonate the alkyne to form a carbazolyl acetylide anion.[3] This may be a desired reaction step (e.g., for subsequent alkylation), but if it's an unintended side reaction, it will consume your base and starting material, leading to low yields or reaction failure.

  • Formation of Metal Acetylides: The acetylide anion can react with certain metal ions (e.g., Cu⁺, Ag⁺) to form insoluble and potentially explosive metal acetylide salts. Caution should be exercised when using catalysts or reagents containing these metals in the presence of a terminal alkyne under basic conditions.

The diagram below illustrates the deprotonation of the terminal alkyne.

Caption: Base-mediated deprotonation of 9-ethynyl-9H-carbazole.

Troubleshooting Guide: Stability Under Stress

Problem: "I ran a reaction under acidic conditions (e.g., TFA, HCl in dioxane) and my post-reaction analysis (HPLC, NMR) shows a new, major byproduct. My starting material is gone. What happened?"

Diagnosis: You have likely encountered the classic acid-catalyzed hydration of the alkyne. The triple bond of the ethynyl group is susceptible to electrophilic attack by a proton. Subsequent attack by water (even trace amounts in your solvent) leads to the formation of an enol intermediate, which rapidly tautomerizes to a more stable methyl ketone.

This transformation results in the formation of 9-acetyl-9H-carbazole , a common degradation product under acidic conditions.

The proposed mechanism is illustrated below:

Acid_Degradation reactant_node reactant_node intermediate_node intermediate_node product_node product_node Start 9-Ethynyl-9H-Carbazole C≡CH Protonation Vinyl Cation Intermediate Start->Protonation + H⁺ Hydration Enol Intermediate C(OH)=CH₂ Protonation->Hydration + H₂O - H⁺ Product 9-Acetyl-9H-Carbazole C(=O)CH₃ Hydration->Product Tautomerization

Caption: Proposed acid-catalyzed hydration of 9-ethynyl-9H-carbazole.

Solution & Mitigation Strategies:

  • Use Anhydrous Conditions: If the reaction chemistry permits, ensure all solvents and reagents are rigorously dried to minimize the water available for hydration.

  • Employ a Protecting Group: If acidic conditions are unavoidable and the alkyne is not the reactive site, the most robust solution is to protect it. A trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is a common and effective choice.[4] These groups are generally stable to many acidic conditions and can be easily removed later with a fluoride source (e.g., TBAF) or under specific basic conditions.[1][4]

  • Modify Reaction Conditions: Consider alternative catalysts or reagents that do not require strongly acidic media.

Problem: "My compound seems to be degrading in a basic methanolic solution, but I'm not using a particularly strong base. What could be the cause?"

Diagnosis: While strong bases are required to fully deprotonate the alkyne, certain basic conditions can still promote other reactions. If your solution contains nucleophiles, you may observe conjugate addition reactions, although this is less common for alkynes than for α,β-unsaturated carbonyls.

A more plausible scenario, especially if transition metal catalysts (like copper or palladium from a previous step) are present even in trace amounts, is the promotion of oxidative homocoupling (e.g., Glaser or Hay coupling). This would result in the formation of a diyne, 1,4-di(9H-carbazol-9-yl)buta-1,3-diyne . This is often observed as a new, less polar spot on a TLC plate.

Solution & Mitigation Strategies:

  • Purification: Ensure the starting 9-ethynyl-9H-carbazole is free from residual metal catalysts from its synthesis.

  • Inert Atmosphere: Running reactions under an inert atmosphere (N₂ or Ar) can help minimize oxidative pathways.

  • Chelating Agents: In some cases, adding a chelating agent like EDTA can sequester trace metal ions and prevent them from catalyzing side reactions.

Protocol: Forced Degradation Study for 9-Ethynyl-9H-Carbazole

To definitively characterize the stability of 9-ethynyl-9H-carbazole in your specific formulation or reaction matrix, a forced degradation (stress testing) study is essential.[5][6] This controlled experiment will help you identify potential degradants and develop an analytical method that can separate them from the parent compound (a stability-indicating method).[7][8]

Objective: To assess the stability of 9-ethynyl-9H-carbazole under hydrolytic (acidic, basic) and oxidative stress conditions.

Experimental Workflow

Workflow prep_node prep_node stress_node stress_node analysis_node analysis_node result_node result_node A Prepare Stock Solution (1 mg/mL in ACN:H₂O) B Aliquot into 4 Vials: Acid, Base, Oxidative, Control A->B C Add Stress Reagents B->C D Incubate at 60°C (Monitor at T=0, 2, 8, 24h) C->D E Quench/Neutralize Samples D->E F Analyze by HPLC-PDA E->F G Identify Degradants & Calculate Mass Balance F->G

Caption: Workflow for a forced degradation study.

Materials & Reagents
  • 9-Ethynyl-9H-carbazole

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 3% (w/v)

  • HPLC system with a PDA or UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Stress Condition Summary
ConditionStress ReagentConcentrationTemperature
Acid Hydrolysis 0.1 M HClFinal Conc.60 °C
Base Hydrolysis 0.1 M NaOHFinal Conc.60 °C
Oxidative 3% H₂O₂Final Conc.Room Temp
Control ACN:H₂O (1:1)-60 °C
Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 9-ethynyl-9H-carbazole in a 1:1 mixture of acetonitrile and water.

  • Sample Preparation:

    • For each stress condition (Acid, Base, Oxidative), add 1 mL of the stock solution to a labeled autosampler vial.

    • Add 100 µL of the respective stress reagent (1.0 M HCl, 1.0 M NaOH, or 30% H₂O₂ to achieve a final concentration near 3%).

    • For the control, add 100 µL of the ACN:H₂O solvent mix.

  • Incubation:

    • Immediately inject a T=0 sample for each condition.

    • Place the acid, base, and control vials in a heating block or oven at 60 °C. Leave the oxidative vial at room temperature due to the typically rapid kinetics of oxidation.[5]

    • Collect samples at subsequent time points (e.g., 2, 8, and 24 hours).

  • Quenching: Before analysis, quench the acid and base reactions to prevent further degradation on the autosampler. Add an equimolar amount of base to the acid sample and acid to the base sample to neutralize them.

  • HPLC Analysis:

    • Method: A generic stability-indicating method can be used as a starting point.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: PDA detector scanning from 210-400 nm. Monitor the carbazole chromophore around 293, 328, and 341 nm.

    • Analysis: Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). The PDA detector can help determine if the degradant peaks have a similar UV spectrum to the parent, suggesting a related structure.[9]

References

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.
  • Spoering, R. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Baig, M. S., Jain, S., & Singh, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • El-Kassem, M. A., El-Zaher, A. A., & El-Sherbiny, D. T. (2017). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. Acta Pharmaceutica, 67(1), 53-66. [Link]

  • Kumar, S., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-11. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Poly(9-ethynylcarbazole)

This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the dissolution of poly(9-ethynylcarbazole). As a conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the dissolution of poly(9-ethynylcarbazole). As a conjugated polymer, its solubility is governed by a complex interplay of factors including its inherent structure, molecular weight, and the surrounding solvent environment. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to address persistent solubility issues.

Frequently Asked Questions (FAQs)

Q1: What makes poly(9-ethynylcarbazole) and similar conjugated polymers difficult to dissolve?

A1: The poor solubility of many conjugated polymers, including polycarbazoles, stems from several factors. Strong intermolecular π-π stacking interactions between the aromatic carbazole units lead to the formation of aggregates, which are difficult to disrupt with solvents. Additionally, the rigid backbone of these polymers results in a lower conformational entropy gain upon dissolution compared to more flexible polymers, making the process less thermodynamically favorable. For poly(9-ethynylcarbazole), the presence of the reactive ethynyl group introduces the potential for cross-linking, which can dramatically decrease solubility.

Q2: Which solvents are a good starting point for dissolving poly(9-ethynylcarbazole)?

A2: While specific data for poly(9-ethynylcarbazole) is limited, based on closely related polycarbazole derivatives like poly(N-vinylcarbazole) and poly(9-hexylcarbazole), the most effective solvents are typically good-to-very-good for dissolving these polymers.[1] These include:

  • Chlorinated solvents: Chloroform, Dichloromethane (DCM), o-dichlorobenzene (ODCB)

  • Aromatic hydrocarbons: Toluene, Xylene

  • Ethers: Tetrahydrofuran (THF)

  • Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[2]

It is crucial to use high-purity, anhydrous solvents, as water can act as an anti-solvent and promote aggregation.

Q3: My polymer won't dissolve at all, even in the recommended solvents. What could be the issue?

A3: If the polymer remains completely insoluble, it is highly likely that it is cross-linked.[1] The ethynyl groups in poly(9-ethynylcarbazole) are susceptible to thermal or light-induced cross-linking, especially with prolonged storage or exposure to harsh conditions. Another possibility is an extremely high molecular weight, which significantly increases chain entanglement and reduces solubility.[1]

Q4: The polymer solution is hazy and contains gel-like particles. What should I do?

A4: Haziness or the presence of gels usually indicates incomplete dissolution of high molecular weight fractions, the presence of insoluble impurities (like residual catalyst), or polymer aggregation.[1] Gentle heating (40-60 °C) with continuous stirring for several hours can help dissolve these fractions. If the issue persists, filtering the solution through a 0.2 or 0.45 µm PTFE filter can remove insoluble materials.[1][3]

Q5: My polymer dissolves initially but then precipitates out of solution. Why is this happening?

A5: This is often due to the solution being supersaturated, especially if it was heated to aid dissolution and then cooled.[1] Over time, the polymer chains may slowly aggregate and fall out of solution. To mitigate this, you can try working with a more dilute solution, storing the solution in the dark at a stable temperature, and re-dissolving any precipitate by gentle warming and stirring before use.[1] Using fresh, high-purity solvent is also critical.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility problems with poly(9-ethynylcarbazole).

Problem 1: Complete Insolubility

Symptoms: The polymer does not swell or show any signs of dissolving in recommended solvents, even with heating and stirring.

Underlying Cause: This is a strong indication of a cross-linked polymer network. The ethynyl groups are reactive and can form covalent bonds between polymer chains, rendering the material insoluble.

Troubleshooting Workflow:

A Start: Polymer is insoluble B Swell Test: Suspend polymer in a good solvent (e.g., Chloroform) for 24 hours A->B C Observe Swelling B->C D Result: Polymer only swells, does not dissolve C->D Yes F Result: No swelling or dissolution C->F No E Conclusion: Polymer is likely cross-linked D->E G Consider other issues: Incorrect material or very high crystallinity F->G H Action: Verify polymer identity (FT-IR, NMR) G->H

Caption: Workflow for diagnosing complete insolubility.

Step-by-Step Protocol:

  • Swell Test: Place a small amount of the polymer in a vial with a good solvent (e.g., chloroform) and let it stand for 24 hours.

  • Observation: If the polymer swells to a gel-like consistency but does not dissolve, it is almost certainly cross-linked.[1]

  • Verification: If possible, confirm the identity of the polymer using spectroscopic methods like FT-IR or solid-state NMR.

Problem 2: Partial Solubility or Hazy Solutions

Symptoms: The solution is cloudy, contains suspended particles, or has a gel-like consistency.

Underlying Causes:

  • Incomplete dissolution of high molecular weight fractions.

  • Aggregation of polymer chains.

  • Presence of insoluble impurities.

Troubleshooting Workflow:

A Start: Hazy/Partially Soluble Polymer B Initial Dissolution: Stir at room temperature for several hours A->B C Still Hazy? B->C D Gentle Heating: Heat to 40-60°C with continuous stirring C->D Yes I Clear Solution C->I No E Still Hazy? D->E F Sonication: Use an ultrasonic bath for 15-30 minutes E->F Yes E->I No G Still Hazy? F->G H Filtration: Filter through a 0.2-0.45 µm PTFE filter G->H Yes G->I No H->I J Consider solvent quality or co-solvent system H->J If particles remain

Caption: Step-by-step process for clarifying hazy polymer solutions.

Step-by-Step Protocol:

  • Extended Stirring: Allow the polymer to stir in the chosen solvent at room temperature for an extended period (e.g., 12-24 hours).

  • Gentle Heating: If haziness persists, gently warm the solution to 40-60°C while stirring.[1] Avoid high temperatures that could induce cross-linking of the ethynyl groups.

  • Sonication: Use an ultrasonic bath to break up aggregates.

  • Filtration: If insoluble particles remain, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter.[1][3] This will remove any insoluble microgels or impurities.

Data Presentation

Table 1: Qualitative Solubility of Carbazole-Based Polymers in Common Organic Solvents

Note: This table is based on data for poly(N-vinylcarbazole) and poly(9-hexylcarbazole) and serves as a starting point for poly(9-ethynylcarbazole).

SolventPolymer FamilySolubilityNotes
Tetrahydrofuran (THF)PolycarbazolesGood to Very GoodA common solvent for synthesis and characterization.[1][4]
ChloroformPolycarbazolesGood to Very GoodOften used for preparing solutions for film casting.[1][4]
ToluenePolycarbazolesGoodAnother common solvent, particularly for high-temperature reactions.[1][4]
o-Dichlorobenzene (ODCB)PolycarbazolesGoodA high-boiling point solvent useful for certain processing techniques.[5]
N,N-Dimethylformamide (DMF)PolycarbazolesGoodA polar aprotic solvent that can dissolve a wide range of polymers.[2][4]
HexanesPolycarbazolesInsolubleOften used as an anti-solvent for precipitation.[1][4]
Methanol / EthanolPolycarbazolesInsolubleCommonly used for precipitating the polymer after synthesis.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Dissolving Poly(9-ethynylcarbazole)

  • Weigh the desired amount of poly(9-ethynylcarbazole) into a clean, dry vial.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., chloroform or THF).

  • Stir the mixture at room temperature using a magnetic stirrer. For high molecular weight samples, dissolution may be slow.

  • If the polymer does not fully dissolve after several hours, gently heat the solution to 40-50°C with continued stirring. Caution: Avoid boiling the solvent and prolonged heating to minimize the risk of cross-linking.

  • If small, insoluble particles remain, allow the solution to cool to room temperature and filter it through a 0.45 µm PTFE syringe filter.[1]

Protocol 2: Purification by Re-precipitation

If you suspect the presence of low molecular weight impurities or residual catalyst affecting solubility, re-precipitation can be an effective purification method.

  • Dissolve the poly(9-ethynylcarbazole) in a minimal amount of a good solvent (e.g., chloroform).

  • Slowly add this solution dropwise to a large volume of a stirred anti-solvent (e.g., methanol).

  • The polymer should precipitate out of the solution.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh anti-solvent.

  • Dry the purified polymer under vacuum.

References

  • Synthesis and Properties of Novel 'Ethyne-Linked' Compounds Containing Carbazole and 1,8-Naphthalimide Groups. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Sample Name: - Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole). (n.d.). Polymer Source. Retrieved March 8, 2026, from [Link]

  • Synthesis and characterization of poly(N-acryloylcarbazole). (n.d.). Indian Journal of Chemistry. Retrieved March 8, 2026, from [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved March 8, 2026, from [Link]

  • The application of a high boiling point dissolution solvent on a poly(N-vinylcarbazole) host toward improving the performance of blue electrophosphorescent devices via a solution process. (2019). RSC Publishing. Retrieved March 8, 2026, from [Link]

  • Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). PMC. Retrieved March 8, 2026, from [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). MDPI. Retrieved March 8, 2026, from [Link]

  • Polycarbazole and its derivatives: progress, synthesis, and applications. (2020). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). DTIC. Retrieved March 8, 2026, from [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). PubMed. Retrieved March 8, 2026, from [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe 3+. (2022). MDPI. Retrieved March 8, 2026, from [Link]

  • Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). (2022). MDPI. Retrieved March 8, 2026, from [Link]

  • Diffusion-Ordered Spectroscopy for Rapid and Facile Determination of Consumer Plastic Molecular Weight. (2022). PMC. Retrieved March 8, 2026, from [Link]

  • Chemical Formation, Characterization and Properties of Polycarbazole. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Preparation and study of poly(9-methylcarbazole) and poly(9-ethylcarbazole) films by electrochemical oxidation of monomers and dimers. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting

recrystallization solvents for high-purity 9-ethynyl-9H-carbazole

This guide outlines the technical protocols for the purification of 9-ethynyl-9H-carbazole (CAS: 26157-62-0), a sensitive N-substituted ynamine used in advanced optoelectronic applications and organic synthesis. Technica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the purification of 9-ethynyl-9H-carbazole (CAS: 26157-62-0), a sensitive N-substituted ynamine used in advanced optoelectronic applications and organic synthesis.

Technical Abstract & Compound Specifics

Compound: 9-Ethynyl-9H-carbazole (N-Ethynylcarbazole) CAS: 26157-62-0 Formula: C₁₄H₉N Molecular Weight: 191.23 g/mol Critical Stability Note: Unlike C-substituted carbazoles (e.g., 3-ethynyl-9-ethylcarbazole), 9-ethynyl-9H-carbazole is an ynamine .[1][2][3][4][5] The ethynyl group is directly attached to the nitrogen atom, making it susceptible to hydrolysis in acidic or wet conditions. Purification must be conducted under strictly anhydrous conditions to prevent degradation into 9-acetylcarbazole or carbazole.

Part 1: Solvent Selection & Decision Matrix

For high-purity applications (OLED/Organic Semiconductor grade), solvent selection is governed by the Polarity-Stability Trade-off . You must balance solubility with the prevention of solvolysis.

Primary Recrystallization System (Recommended)
  • Solvent Pair: Dichloromethane (DCM) / n-Hexane

  • Method: Anti-solvent Precipitation / Layering

  • Why: 9-Ethynyl-9H-carbazole is highly soluble in DCM but insoluble in Hexane. This system avoids protic solvents (alcohols), minimizing the risk of ynamine hydrolysis.

Alternative Systems
Solvent SystemRoleSuitabilityTechnical Notes
DCM / n-Hexane Primary Excellent Best for bulk purification and X-ray quality crystals. Anhydrous grade required.
Toluene / Pentane SecondaryGoodUseful if the compound "oils out" in DCM. Slower evaporation rate.
Ethanol / Methanol AVOID Poor High Risk: Protic solvents can catalyze hydrolysis of the N-C≡C bond, especially if trace acid is present.
Acetone AVOID PoorHigh solubility; difficult to recover yield; potential for enamine-like side reactions.

Part 2: Step-by-Step Recrystallization Protocol

Objective: Isolate >99.5% pure crystals suitable for X-ray diffraction or polymerization.

Phase 1: Dissolution & Filtration
  • Preparation: Flame-dry all glassware. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Place the crude solid in a round-bottom flask. Add anhydrous Dichloromethane (DCM) dropwise at room temperature (20–25°C).

    • Target Concentration: ~1 g solute per 3–5 mL DCM.

    • Note: Do not heat to reflux if possible; thermal stress can induce polymerization of the alkyne.

  • Clarification: If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter or a sintered glass funnel.

    • Troubleshooting: If the solution is dark/colored, stir with activated charcoal (neutral, washed) for 10 mins, then filter.

Phase 2: Crystallization (The Layering Method)
  • Transfer: Move the filtrate to a narrow-neck Erlenmeyer flask or crystallization tube.

  • Anti-solvent Addition: Carefully layer n-Hexane (3x the volume of DCM) on top of the DCM solution.

    • Technique: Tilt the flask and let the hexane flow slowly down the side to prevent immediate mixing.

  • Nucleation: Seal the flask tightly (parafilm/stopper). Place in a vibration-free environment at 4°C (Refrigerator) .

    • Mechanism:[1][6][7] As the solvents slowly diffuse, the polarity decreases, forcing the 9-ethynyl-9H-carbazole to crystallize in controlled blocks.

  • Harvesting: After 24–48 hours, colorless block-like crystals should form. Decant the mother liquor and wash crystals with cold n-Hexane.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Part 3: Troubleshooting Guide (FAQ)

Q1: The product turned into a "colorless oil" instead of crystals. What happened?

  • Cause: "Oiling out" occurs when the saturation limit is exceeded too quickly or the melting point is depressed by impurities.

  • Solution:

    • Re-dissolve the oil by adding a small amount of DCM.

    • Add a seed crystal if available.

    • Cool the solution more slowly (e.g., wrap the flask in cotton/insulation).

    • Switch to Toluene/Pentane ; the higher boiling point of toluene allows for a more gradual solubility change.

Q2: My yield is low (<50%). Where is the product?

  • Cause: Too much solvent (DCM) or the mother liquor still holds the compound.

  • Solution: Concentrate the mother liquor by rotary evaporation (keep bath <30°C) to half volume and repeat the hexane addition. Note: Second crops are usually less pure.

Q3: The crystals are turning yellow/brown over time.

  • Cause: Oxidation or polymerization of the ethynyl group (diacetylene formation).

  • Solution: Store the purified crystals under inert gas (Argon) in the dark at -20°C. 9-Ethynyl-9H-carbazole is light-sensitive.

Q4: Can I use Ethanol? It works for other carbazoles.

  • Cause: Confusion with 3-ethynyl-9-ethylcarbazole.

  • Solution: NO. For N-ethynylcarbazole, ethanol poses a hydrolysis risk. The N-C bond in ynamines is electronically distinct from the C-C bond in 3-ethynyl derivatives. Stick to aprotic solvents.

Part 4: Workflow Visualization

The following diagram illustrates the logic flow for purifying 9-ethynyl-9H-carbazole, distinguishing it from its more stable isomers.

RecrystallizationWorkflow Start Crude 9-Ethynyl-9H-Carbazole CheckStructure Check Structure: Is it N-Ethynyl or C-Ethynyl? Start->CheckStructure IsomerC Isomer: 3-Ethynyl-9-ethylcarbazole (Stable) CheckStructure->IsomerC C-Ethynyl IsomerN Target: 9-Ethynyl-9H-carbazole (Ynamine - Sensitive) CheckStructure->IsomerN N-Ethynyl MethodA Method A: Ethanol (Standard Recryst.) IsomerC->MethodA Safe SolventChoice Select Solvent System IsomerN->SolventChoice SolventChoice->MethodA Risk of Hydrolysis MethodB Method B: DCM / Hexane (Anhydrous Layering) SolventChoice->MethodB Recommended Process 1. Dissolve in minimal DCM 2. Filter insolubles 3. Layer Hexane (3:1 ratio) 4. Cool to 4°C MethodB->Process Result Pure Colorless Crystals (X-ray Quality) Process->Result

Caption: Decision tree highlighting the critical divergence in solvent choice based on the specific ethynyl-carbazole isomer.

References

  • Tabata, H., & Okuno, T. (2012).[5][8] 9-Ethynyl-9H-carbazole.[1][4][5][8] Acta Crystallographica Section E: Structure Reports Online, 68(2), o486. Link

    • Primary source for X-ray crystal growth conditions and structural confirmation of the solid st
  • Simionescu, C. I., Percec, V., & Dumitrescu, S. (1977).[9][10] Polymerization of acetylenic derivatives. XXVII. Synthesis and properties of isomeric poly-N-ethynylcarbazole. Journal of Polymer Science: Polymer Chemistry Edition, 15(12), 2893-2907. Link

    • Foundational text on the synthesis and stability of N-ethynylcarbazole monomers.
  • Zhang, Y., et al. (2013). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Bradford Scholars / Chemistry, Table 5, Entry 14. Link

    • discusses the synthesis and stability challenges of ynamines including 9-ethynylcarbazole.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Charge Transport: 9-Ethynylcarbazole vs. 9-Vinylcarbazole Derivatives

The following guide provides an in-depth technical comparison of 9-Ethynylcarbazole and 9-Vinylcarbazole derivatives, focusing on their hole mobility, molecular architecture, and application suitability in organic electr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 9-Ethynylcarbazole and 9-Vinylcarbazole derivatives, focusing on their hole mobility, molecular architecture, and application suitability in organic electronics.

Executive Summary

For researchers in organic electronics, the choice between 9-Vinylcarbazole (NVC) and 9-Ethynylcarbazole (NEC) is a choice between reliable, amorphous hole transport and tunable, conjugated backbone architecture .

  • 9-Vinylcarbazole (NVC): The monomer for Poly(N-vinylcarbazole) (PVK) . It is the industry standard for hole transport layers (HTL) in OLEDs and perovskite solar cells. It relies on a saturated polyethylene backbone , meaning charge transport occurs exclusively via radical cation hopping between pendant carbazole rings.

    • Verdict: Best for stable, amorphous films with predictable mobility (~10⁻⁶ cm²/V·s).

  • 9-Ethynylcarbazole (NEC): The precursor for Poly(N-ethynylcarbazole) (PEK) . Polymerization yields a conjugated polyene (polyacetylene) backbone . While theoretically offering superior intrachain transport, steric hindrance often twists the backbone, limiting effective conjugation length.

    • Verdict: A high-potential material for nonlinear optics (NLO) and conductive applications when doped. In its undoped state, it often suffers from structural disorder that can render its mobility comparable to or lower than PVK, unless specific stereoregular catalysts (Rh-based) are used.

Molecular Architecture & Transport Mechanism

The fundamental difference lies in the polymer backbone created during synthesis. This dictates the "pathway" for the hole (positive charge).

FeaturePoly(9-vinylcarbazole) (PVK)Poly(9-ethynylcarbazole) (PEK)
Monomer 9-Vinylcarbazole9-Ethynylcarbazole
Backbone Structure Saturated (-CH₂-CH-)n (Polyethylene-like)Conjugated (-CH=C-)n (Polyacetylene-like)
Electronic State Insulating backbone; Pendant groups are active.Semiconducting backbone (potential); Pendant groups interact.
Hole Transport Mechanism Inter-chain Hopping: Holes "hop" between isolated carbazole pendants.Hybrid: Intrachain delocalization (limited by twisting) + Inter-chain hopping.
Steric Effect Random coil (amorphous).High steric clash between carbazole and backbone, causing twisting .
Mechanism Visualization

The following diagram illustrates the structural difference and its impact on charge transport pathways.

TransportMechanism cluster_PVK Poly(9-vinylcarbazole) (PVK) cluster_PEK Poly(9-ethynylcarbazole) (PEK) PVK_Struct Saturated Backbone (Insulating) PVK_Pendant Pendant Carbazole (Active Sites) PVK_Struct->PVK_Pendant Supports PVK_Mech Mechanism: Hopping (Disordered) PVK_Pendant->PVK_Mech Site-to-Site Tunneling PEK_Struct Conjugated Backbone (Polyene) PEK_Twist Steric Twisting (Breaks Conjugation) PEK_Struct->PEK_Twist Caused by Bulky Carbazole PEK_Mech Mechanism: Limited Delocalization + Hopping PEK_Twist->PEK_Mech Limits Mobility

Caption: Comparison of charge transport pathways. PVK relies on hopping (blue), while PEK's potential backbone transport (green) is often hindered by steric twisting (red).

Performance Metrics: The Data

The following data compares the standard PVK benchmark against Poly(9-ethynylcarbazole) and related conjugated derivatives.

Hole Mobility & Electronic Levels[1][2][3]
MaterialHole Mobility (cm²/V[1][2]·s)HOMO Level (eV)Bandgap (eV)Key Characteristic
PVK (Standard) 10⁻⁶ – 10⁻⁷ -5.8~3.5Amorphous Stability: Excellent film former; non-dispersive transport at high fields.
Poly(9-ethynylcarbazole) < 10⁻⁶ (Undoped) -5.3 to -5.5~1.9 - 2.5Conjugation Paradox: Lower bandgap due to backbone, but mobility is often low due to disorder unless doped (e.g., with Iodine).
Iodine-Doped PEK ~10⁻³ S/cm (Conductivity) N/AN/AConductive Regime: Becomes a conductor upon doping; not suitable as a standard semiconductor HTL.
Poly(2,7-carbazole) ~10⁻³ -5.5~2.8Reference Point: Note the difference.[3] When carbazole is in the backbone (not pendant), mobility increases 1000x.

Critical Insight: Do not assume "conjugated backbone" (PEK) always equals "better mobility" than saturated backbone (PVK). In PEK, the bulky carbazole group forces the polyene backbone to twist out of planarity, breaking the effective conjugation length. This is why PVK remains the dominant commercial choice for HTLs, while PEK is reserved for specialized photonic or doped-conductive applications.

Experimental Validation Protocols

To validate these properties in your own lab, use the following standardized protocols.

A. Synthesis of Poly(9-ethynylcarbazole) (Rh-Catalysis)

Unlike PVK (Free Radical), PEK requires coordination polymerization to achieve stereoregularity.

  • Reagents: 9-Ethynylcarbazole monomer, [Rh(nbd)Cl]₂ catalyst, Triethylamine (cocatalyst).

  • Solvent: Dry THF or Toluene.

  • Procedure:

    • Dissolve monomer in solvent under N₂ atmosphere.

    • Inject catalyst solution ([Monomer]/[Cat] ratio ~100).

    • Stir at room temperature for 2-4 hours.

    • Precipitate in methanol.[4]

    • Result: Yellow/Orange solid (cis-transoidal stereoregularity is common with Rh).

B. Hole Mobility Measurement (Time-of-Flight - TOF)

This is the gold standard for measuring charge carrier mobility in high-resistivity organic films.

  • Device Fabrication:

    • Substrate: ITO-coated glass.

    • Layer: Spin-coat polymer (PVK or PEK) to thickness L (typically 5-10 µm). Thick films are required for TOF.

    • Top Electrode: Vacuum deposit semitransparent Al or Au.

  • Measurement:

    • Apply DC bias voltage (V ) across the sample.

    • Excite with a pulsed N₂ laser (337 nm) through the semitransparent electrode.

    • Record the photocurrent transient I(t) on an oscilloscope.

  • Calculation:

    • Identify the "transit time" (t_tr ) from the inflection point of the log(I)-log(t) plot.

    • Calculate mobility (μ ) using the equation:

      
      
      

Decision Guide: When to Use Which?

Use 9-Vinylcarbazole (PVK) if:
  • Application: OLED Hole Transport Layer (HTL), Perovskite Solar Cell Interface, Host for Phosphorescent Emitters.

  • Requirement: You need a transparent , amorphous , and morphologically stable film with a high glass transition temperature (Tg ~200°C).

  • Why: The saturated backbone prevents crystallization, ensuring uniform films that don't crack or form grain boundaries, which are fatal for OLEDs.

Use 9-Ethynylcarbazole (PEK) if:
  • Application: Nonlinear Optics (NLO), Third-Harmonic Generation, Conductive Polymer Sensors (when doped).

  • Requirement: You need backbone conjugation to lower the bandgap or allow for oxidative doping (e.g., Iodine sensing).

  • Why: The polyene backbone interacts with the pendant carbazole to create unique polarizability properties not found in PVK.

Workflow Visualization

SelectionWorkflow Start Select Monomer Base Decision Primary Requirement? Start->Decision RouteA Stable HTL / OLED Host Decision->RouteA Amorphous Film RouteB NLO / Doped Conductivity Decision->RouteB Conjugated Backbone ResultA Use 9-Vinylcarbazole (PVK) (Mobility ~10^-6 cm²/Vs) RouteA->ResultA ResultB Use 9-Ethynylcarbazole (PEK) (Tunable Conjugation) RouteB->ResultB

Caption: Decision tree for selecting between vinyl and ethynyl carbazole derivatives based on application needs.

References

  • Simionescu, C. I., et al. (1977).[5][6] "Synthesis and properties of isomeric poly-N-ethynylcarbazole." Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Grazulevicius, J. V., et al. (2003). "Charge-transporting polymers and molecular glasses." Progress in Polymer Science. (Review of PVK mobility benchmarks).
  • BenchChem. (2025). "9-Vinylcarbazole Product & Application Guide." Link

  • Siove, A., et al. (2005). "Polycarbazoles: 25 Years of Progress." Macromolecular Rapid Communications. (Comparison of backbone architectures).
  • Bässler, H. (1993). "Charge Transport in Disordered Organic Photoconductors." Physica Status Solidi (b). (Foundational theory for PVK hopping transport).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-Ethynylcarbazole

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-ethynylcarbazole (9-ethynyl-9H-carbazole) . As a functionalized ynamine and a critical monome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-ethynylcarbazole (9-ethynyl-9H-carbazole) . As a functionalized ynamine and a critical monomer in optoelectronic materials and potential pharmaceutical intermediates, its structural characterization requires precise differentiation from its analogs.

We compare N-ethynylcarbazole directly against its structural relatives: Carbazole (parent) and N-ethylcarbazole (alkylated analog) . This comparison highlights the unique "triple-bond influence" on fragmentation stability and ionization pathways, providing a self-validating protocol for identification.

Chemical Identity & Structural Basis[1]

Before interpreting the spectra, it is critical to understand the stability of the N-substituent, as this dictates the primary fragmentation channel.

CompoundStructure DescriptionFormulaMW (Da)Key Feature
N-Ethynylcarbazole Carbazole ring with N-C≡CHC₁₄H₉N191.23

-hybridized N-C bond; rigid, conjugated.
N-Ethylcarbazole Carbazole ring with N-CH₂-CH₃C₁₄H₁₃N195.26

-hybridized N-C bond; flexible, labile alkyl chain.
Carbazole Unsubstituted parent ringC₁₂H₉N167.21 Aromatic stability; reference standard.

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental parameters are recommended. This protocol ensures high reproducibility and minimizes thermal degradation of the alkyne moiety prior to ionization.

Protocol: Electron Ionization (EI-MS) Analysis
  • Sample Preparation: Dissolve 0.1 mg of N-ethynylcarbazole in 1 mL of HPLC-grade Dichloromethane (DCM). Note: Avoid protic solvents like methanol to prevent potential solvolysis of the ynamine.

  • Inlet System: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal polymerization of the ethynyl group in the liner.

    • If GC is necessary: Use a short, non-polar column (e.g., DB-5MS, 15m) with a high flow rate (1.5 mL/min) to minimize residence time.

  • Ionization Parameters:

    • Source Temp: 230°C (Keep moderate to avoid pyrolysis).

    • Electron Energy: 70 eV (Standard library matching).

    • Mass Range: m/z 50–300.

Fragmentation Analysis: N-Ethynylcarbazole

The mass spectrum of N-ethynylcarbazole is dominated by the stability of the aromatic carbazole system. Unlike alkyl-substituted carbazoles, the


-hybridized nitrogen-carbon bond is significantly stronger, altering the fragmentation kinetics.
Primary Fragmentation Pathways
1. Molecular Ion (

): m/z 191
  • Observation: The base peak (100% relative abundance) is typically the molecular ion

    
    .
    
  • Mechanism: The extended

    
    -conjugation between the carbazole ring and the ethynyl group stabilizes the radical cation, making it highly resistant to fragmentation compared to alkyl analogs.
    
2. Loss of Ethynyl Radical (

): m/z 166
  • Transition:

    
    
    
  • Mechanism: Homolytic cleavage of the N-C(

    
    ) bond releases the ethynyl radical (
    
    
    
    ).
  • Significance: This generates the carbazolyl cation (

    
    ). This is a diagnostic transition. While the N-alkynyl bond is strong, the high stability of the resulting aromatic carbazolyl species drives this pathway at high energies.
    
3. Ring Contraction & HCN Elimination (

)
  • Transition:

    
    
    
  • Mechanism: The carbazolyl cation undergoes ring contraction and expels a neutral Hydrogen Cyanide (HCN, 27 Da) molecule.

  • Result: Formation of the fluorenyl-type cation (

    
    ), a classic signature of nitrogen heterocycles.
    
4. Absence of

-Cleavage
  • Crucial Distinction: Unlike N-ethylcarbazole, N-ethynylcarbazole cannot undergo McLafferty rearrangement or simple

    
    -cleavage (loss of methyl) because it lacks 
    
    
    
    -hydrogens and the terminal group is rigid.

Comparative Analysis: The "Fingerprint" Differences

This section provides the data required to distinguish the target from its common impurities or analogs.[1]

Table 1: Key Diagnostic Ions Comparison
Ion IdentityN-Ethynylcarbazole (Target)N-Ethylcarbazole (Analog)Carbazole (Parent)
Molecular Ion (

)
191 (100%)195 (50-80%)167 (100%)
Primary Fragment 1 166 (Loss of

)
180 (Loss of

)
140 (Loss of HCN)
Primary Fragment 2 139 (Loss of HCN from 166)167 (Loss of

/Ethyl)
139 (Loss of H from 140)
Methyl Loss (

)
Absent Strong Signal (m/z 180) Absent
Differentiation Logic
  • Check m/z 180: If you see a peak at m/z 180, your sample is contaminated with N-ethylcarbazole . N-ethynylcarbazole cannot generate this fragment.

  • Check m/z 167 vs 166:

    • N-Ethylcarbazole produces m/z 167 (protonated carbazole) via Hydrogen rearrangement during ethyl loss.

    • N-Ethynylcarbazole produces m/z 166 (carbazolyl cation) via direct radical loss. The mass difference of 1 Da is critical for high-resolution identification.

Visualizing the Fragmentation Pathway[1][3][4][5]

The following diagram illustrates the mechanistic flow of fragmentation for N-ethynylcarbazole, highlighting the sequential loss of the alkyne substituent followed by ring degradation.

G cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 191 [N-Ethynylcarbazole]+. Frag_166 Carbazolyl Cation m/z 166 [C12H8N]+ M_Ion->Frag_166 - •C2H (Ethynyl Radical) (m/z 25) Frag_140 Benzonitrile Cation m/z 140 [C6H5CN]+. M_Ion->Frag_140 Ring Cleavage (Minor Path) Frag_139 Fluorenyl Cation m/z 139 [C11H7]+ Frag_166->Frag_139 - HCN (Hydrogen Cyanide) (m/z 27) key Blue: Parent | Red: 1° Fragment | Yellow: 2° Fragment

Caption: Figure 1. Proposed EI-MS fragmentation pathway for N-ethynylcarbazole (m/z 191), showing the characteristic loss of the ethynyl group followed by HCN elimination.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 9-Ethylcarbazole." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • Tabata, H., & Okuno, T. (2012).[2] "9-Ethynyl-9H-carbazole."[2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 68(3), o828.[2] [Link]

  • Simionescu, C. I., et al. (1977).[7] "Synthesis and Properties of Isomeric Poly-N-ethynylcarbazole." Journal of Polymer Science: Polymer Chemistry Edition, 15, 2893-2907.[7] [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectra." ChemGuide UK. [Link]

Sources

Validation

Crystallographic Data and Packing Structure of 9-Ethynyl-9H-carbazole: A Comparative Guide

Introduction: The Challenge of Terminal Ynamines Ynamines—compounds featuring an amino group directly attached to an alkyne—are notoriously unstable and highly reactive. Consequently, crystallographic data for ynamines w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Terminal Ynamines

Ynamines—compounds featuring an amino group directly attached to an alkyne—are notoriously unstable and highly reactive. Consequently, crystallographic data for ynamines with a C-terminal hydrogen atom are exceedingly rare. 9-Ethynyl-9H-carbazole represents only the second crystallographically characterized example of such a compound[1]. By conjugating the electron-rich nitrogen with the rigid, planar carbazole moiety, the reactivity of the alkyne is sufficiently modulated to allow for stable crystal growth and isolation[1][2].

This guide objectively compares the crystallographic data and packing structure of 9-ethynyl-9H-carbazole with the first reported C-terminal ynamine, N1,N4-diethynyl-N1,N4-diphenylbenzene-1,4-diamine[3][4], providing essential insights for researchers developing organic field-effect transistors (OFETs) and advanced optoelectronic materials.

Comparative Crystallographic Data

To understand the structural stability and electronic potential of 9-ethynyl-9H-carbazole, we must analyze its bond lengths, planarity, and molecular geometry against the alternative baseline[1][4].

Table 1: Crystallographic Comparison of C-Terminal Ynamines
Parameter9-Ethynyl-9H-carbazoleN1,N4-diethynyl-N1,N4-diphenylbenzene-1,4-diamine
Asymmetric Unit 2 independent molecules (A and B)1 independent molecule (with 2 acetylene groups)
Planarity (r.m.s. deviation) Essentially planar (0.0312 Å for A, 0.0152 Å for B)Non-planar (dihedral angles of 23.34° and 34.57° between N-planes and central ring)
N–C(sp) Bond Length 1.353 (4) Å and 1.350 (4) Å~1.35 Å
C≡C Bond Length 1.189 (4) Å and 1.190 (4) Å~1.19 Å
C(sp)–H Bond Length 0.95 (5) Å and 0.97 (4) Å1.00 (5) Å and 0.93 (4) Å
Crystal Packing Motif Columnar stacking along the c-axisAnti-conformation stacking
Intermolecular Interactions π-π stacking (Molecule A); No remarkable spatial contact (Molecule B)Short contacts between terminal H atoms and neighboring acetylenic C/N atoms

Analysis of Causality: The near-perfect planarity of 9-ethynyl-9H-carbazole (r.m.s. deviation ≤ 0.0312 Å) facilitates dense molecular packing, which is a critical requirement for charge carrier mobility in organic electronics[1][5]. In contrast, the diphenylbenzene derivative exhibits significant torsion (up to 48.74° between the nitrogen plane and phenyl rings), which sterically hinders optimal π-orbital overlap and reduces solid-state electronic coupling[3][4].

Packing Structure and Intermolecular Forces

The solid-state behavior of 9-ethynyl-9H-carbazole is governed by its unique packing structure. In the crystal lattice, the molecules stack along the c-axis, forming two distinct columnar structures corresponding to the two independent molecules (A and B) in the asymmetric unit[1].

  • Molecule A (π-π Stacking): The acetylene carbon atoms of molecule A exhibit a short contact distance of 3.341 (4) Å and 3.396 (4) Å with an adjacent molecule A at the C–C bond of the fused carbazole part. This distance is well within the van der Waals radii, indicating strong intermolecular π-π stacking interactions[1].

  • Molecule B (Isolated Stacking): Conversely, molecule B stacks without any remarkable spatial contacts or strong π-π interactions within its column[1].

Performance Implication: The dual-packing nature within a single crystal lattice provides a unique model for studying anisotropic charge transport. The strong π-π overlap in Column A creates a preferred pathway for hole transport, making carbazole-based ynamines superior candidates for OFETs compared to sterically hindered alternatives[5].

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure trustworthiness and reproducibility, the following self-validating protocol details the acquisition of high-resolution crystallographic data for highly reactive ynamines.

Step 1: Crystal Growth via Slow Evaporation
  • Preparation: Dissolve 50 mg of purified 9-ethynyl-9H-carbazole in 5 mL of a binary solvent system (e.g., dichloromethane/hexane, 1:1 v/v). Reasoning: The binary system allows for controlled supersaturation as the more volatile solvent (DCM) evaporates first, promoting the slow nucleation required for defect-free crystals.

  • Crystallization: Pierce the vial cap with a narrow needle and leave undisturbed at 4 °C in the dark. Reasoning: Low temperatures and darkness prevent premature topochemical polymerization or degradation of the reactive alkyne moiety[2].

Step 2: Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a single crystal with well-defined faces (approximate dimensions: 0.25 × 0.12 × 0.08 mm) that extinguishes light uniformly.

  • Mounting: Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Flash-cool the crystal to 93 K using a nitrogen cold stream. Reasoning: Flash-cooling minimizes thermal atomic displacement (thermal ellipsoids), which is absolutely critical for accurately locating the electron-poor C(sp)–H hydrogen atom without artificial shortening[3].

Step 3: Data Collection and Reduction
  • Irradiation: Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Reasoning: Mo Kα provides higher resolution data at high diffraction angles compared to Cu Kα, which is necessary for resolving the subtle geometric differences between independent molecules A and B[1].

  • Integration: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction. Validation: An internal agreement factor (

    
    ) of < 0.05 validates the quality of the data reduction and the absence of significant crystal twinning.
    
Step 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Treatment: Refine the C(sp)–H atom position freely to obtain accurate bond lengths (0.95–0.97 Å), rather than using a riding model. Reasoning: Riding models force idealized geometries, which obscures the true electronic environment and hydrogen-bonding potential of the terminal alkyne[1][4].

  • Validation: The refinement is considered successful and self-validating when

    
    , 
    
    
    
    , and the goodness-of-fit (S) is near 1.0.

SCXRD Workflow Visualization

Below is the logical workflow for resolving the packing structure of ynamine crystals, highlighting the critical decision points and validation metrics.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation at 4°C) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Cryo-Mounting (Flash-cool to 93 K) B->C D 4. X-Ray Data Collection (Mo Kα Radiation) C->D E 5. Data Reduction (Absorption Correction, R_int < 0.05) D->E F 6. Structure Solution & Refinement (SHELXT / SHELXL) E->F G 7. Packing Analysis (Identify π-π Stacking in Mol A) F->G

Caption: Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of ynamines.

References

  • Tabata, H., & Okuno, T. (2012). 9-Ethynyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o828. URL: [Link]

  • Tabata, H., & Okuno, T. (2011). N1,N4-Diethynyl-N1,N4-diphenylbenzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3169. URL: [Link]

  • Umezono, S., Ikeda, S., & Okuno, T. (2013). Transannular S⋯N interactions in 10-ethynyl-10H-phenothiazine 5-oxide and 5,5-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 12), 1553-1556. URL: [Link]

Sources

Comparative

Mechanistic Causality: Electronic Structure &amp; Photophysics

An in-depth understanding of the photophysical properties of heterocyclic organic compounds is critical for their application in optoelectronics, organic light-emitting diodes (OLEDs), and advanced polymeric sensors. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the photophysical properties of heterocyclic organic compounds is critical for their application in optoelectronics, organic light-emitting diodes (OLEDs), and advanced polymeric sensors. This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of carbazole and its functionalized derivative, 9-ethynylcarbazole (also known as N-ethynylcarbazole).

By analyzing the mechanistic causality behind their electronic transitions and establishing a self-validating experimental protocol, this guide serves as a definitive resource for researchers evaluating these compounds for materials synthesis.

The optical properties of carbazole and 9-ethynylcarbazole are fundamentally dictated by their molecular orbital architectures and the behavior of the nitrogen atom's lone pair.

Carbazole: Carbazole is a rigid, tricyclic aromatic heterocycle. Its UV-Vis absorption spectrum is primarily governed by the extended biphenyl-like


-system. In non-polar or moderately polar solvents (like THF or dichloromethane), carbazole exhibits a strong primary absorption band between 290–310 nm, which is attributed to 

transitions[1]. A secondary, weaker absorption band is typically observed in the 330–365 nm range, corresponding to

transitions originating from the nitrogen lone pair[1]. Because the molecule is highly planar, these transitions are well-defined, and the compound is highly stable under ambient light[2].

9-Ethynylcarbazole: Functionalizing the nitrogen atom (position 9) with an ethynyl group (-C


CH) fundamentally alters the photophysical landscape. The sp-hybridized carbon of the alkyne exerts a strong electron-withdrawing inductive effect, but more importantly, its orthogonal 

-orbitals allow for extended conjugation with the nitrogen's lone pair. This structural modification pulls electron density away from the carbazole core and extends the effective conjugation length of the molecule.

As a result, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap narrows. This induces a bathochromic (red) shift in the absorption spectrum, pushing the prominent


 and extended 

absorption peaks into the 347–355 nm range[3].

Crucial Application Note: The ethynyl moiety is highly reactive. Under UV light or thermal stress, 9-ethynylcarbazole readily polymerizes to form poly(N-ethynylcarbazole). The resulting polymer features a conjugated polyacetylene-like backbone, which drastically shifts the absorption further into the visible region (350–450 nm)[4]. This instability necessitates strict experimental controls during spectroscopic analysis.

ElectronicTransitions cluster_carbazole Carbazole cluster_9ethynyl 9-Ethynylcarbazole C_HOMO HOMO (π-system) C_LUMO LUMO (π*) C_HOMO->C_LUMO ~290 nm Larger Gap E_HOMO HOMO (Extended Conjugation) E_LUMO LUMO (π*) E_HOMO->E_LUMO ~350 nm Smaller Gap

Fig 1. Comparative HOMO-LUMO transitions illustrating the bathochromic shift in 9-ethynylcarbazole.

Quantitative Data Comparison

The following table summarizes the key photophysical and chemical properties of carbazole, 9-ethynylcarbazole, and its polymeric form.

Photophysical PropertyCarbazole9-EthynylcarbazolePoly(N-ethynylcarbazole)
Primary Absorption (

)
290–310 nm[1]~310–325 nmBroad, >350 nm
Secondary Absorption (

)
330–365 nm[1]347–355 nm[3]350–450 nm[4]
Solvent Sensitivity Low (Minor shifts in THF/DCM)Moderate (Solvatochromic)[5]High
Chemical Stability High (Bench-stable)Low (Prone to photopolymerization)Moderate (Solid-state stable)

Experimental Workflows: High-Fidelity UV-Vis Protocol

Because 9-ethynylcarbazole is highly susceptible to photopolymerization[4], standard UV-Vis protocols will often yield erroneous data (characterized by baseline drift and severe scattering in the visible region) if the monomer begins to aggregate. The following methodology is designed as a self-validating system to ensure absolute spectral integrity.

Step-by-Step Methodology
  • Solvent Purification: Utilize spectroscopic-grade Tetrahydrofuran (THF) or Dichloromethane (DCM). Ensure the solvent is degassed via sonication to prevent oxidative degradation of the analyte.

  • Analyte Dissolution (Light-Shielded): Weigh the analytes and dissolve them to a concentration of

    
     M. Causality: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0, strictly adhering to the linear range of the Beer-Lambert law. For 9-ethynylcarbazole, this step must  be performed in amber vials to prevent ambient UV-induced polymerization.
    
  • Dual-Beam Calibration: Fill two matched quartz cuvettes (1 cm path length) with the blank solvent. Run a baseline correction from 200 nm to 600 nm.

  • Validation Checkpoint (The Self-Validating Step): Introduce the 9-ethynylcarbazole solution into the sample cuvette. Before running the full scan, measure the absorbance precisely at 500 nm .

    • Logic: Neither monomeric carbazole nor monomeric 9-ethynylcarbazole absorbs at 500 nm. If

      
      , it indicates Rayleigh scattering caused by micro-polymerization or aggregation. If this occurs, the sample is compromised and must be discarded.
      
  • Spectral Acquisition: Once validated, scan the sample from 600 nm down to 200 nm at a scan rate of 120 nm/min with a 1 nm data interval.

UVVisProtocol S1 1. Solvent Prep (Spectroscopic THF/DCM) S2 2. Analyte Dissolution (10⁻⁵ M in Amber Vials) S1->S2 S3 3. Dual-Beam Calibration (Matched Quartz Cuvettes) S2->S3 S4 4. Validation Checkpoint (Ensure A_500 < 0.01) S3->S4 S5 5. Spectral Acquisition (200-600 nm, 1 nm steps) S4->S5

Fig 2. Self-validating experimental workflow for high-fidelity UV-Vis absorption spectroscopy.

References

  • Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization Source: RSC Advances URL:1[1]

  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods Source: Scholarena URL:2[2]

  • Photoconductive polymers and copolymers of N‐(2‐propynyl) carbazole and N‐(2‐propynyl) phenothiazine Source: Academia.edu URL:4[4]

  • Normalized absorption and emission spectra of BODIPY 1 in CH2Cl2 Source: ResearchGate URL:3[3]

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes Source: ResearchGate URL:5[5]

Sources

Validation

Electrochemical Characterization and Cyclic Voltammetry of Ethynylcarbazoles: A Comparative Guide for Hole-Transport Materials

Organic electronics rely heavily on the precise tuning of energy levels and film morphology. As a Senior Application Scientist, I frequently evaluate hole-transport materials (HTMs) for organic light-emitting diodes (OLE...

Author: BenchChem Technical Support Team. Date: March 2026

Organic electronics rely heavily on the precise tuning of energy levels and film morphology. As a Senior Application Scientist, I frequently evaluate hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and organic photovoltaics. Ethynylcarbazoles have emerged as highly versatile building blocks in this domain. They combine the robust electron-donating properties of the carbazole core with the cross-linkable reactivity of the ethynyl (alkyne) moiety[1].

This guide provides an objective comparison of ethynylcarbazoles against traditional HTM alternatives—standard carbazoles and triphenylamines (TPAs)—and details the self-validating cyclic voltammetry (CV) protocols required to accurately characterize their electrochemical behavior.

Mechanistic Insights: The Causality of Electropolymerization

To understand the utility of ethynylcarbazoles, we must examine their behavior under anodic oxidation. During cyclic voltammetry, the carbazole core is oxidized to form a highly reactive radical cation. Because the nitrogen atom strongly donates electron density into the aromatic system, the unpaired spin density is localized primarily at the C(3) and C(6) positions. This localized reactivity leads to extremely fast dimerization, with rate constants (


) approaching 

[2].

When an ethynyl group is present, it introduces an additional axis for reactivity. Depending on the substitution pattern, the alkyne can undergo orthogonal cross-linking or participate in extended


-conjugation. This results in the deposition of a highly stable, insoluble conjugated polymer network directly onto the working electrode[1]. This electropolymerization fundamentally lowers the oxidation potential of the resulting film compared to the monomer, creating a highly efficient, energy-aligned hole-transporting layer.
Comparative Analysis: Ethynylcarbazoles vs. Alternatives

When selecting an HTM, researchers typically weigh electron-donating strength against morphological stability.

  • Triphenylamines (TPAs): TPAs are excellent electron donors with low oxidation potentials, making them highly efficient for hole injection. However, they suffer from weak thermal and morphological stability, often crystallizing over time and degrading device lifespans[3].

  • Standard Carbazoles: The rigid, planar biphenyl structure of carbazole provides superior thermal stability and a high glass transition temperature (

    
    ). However, it is a weaker electron donor than TPA, resulting in a higher oxidation potential and a deeper HOMO level[3].
    
  • Ethynylcarbazoles: These derivatives bridge the gap. The monomer retains the thermal stability of carbazole, while the ethynyl group allows for low-temperature cross-linking or electropolymerization. The resulting cross-linked networks exhibit extended conjugation, which raises the HOMO level (closer to TPA) while locking the film into a highly stable, amorphous morphology that resists Joule heating degradation[1][4].

Table 1: Comparative Electrochemical & Physical Properties of HTM Cores

PropertyEthynylcarbazolesStandard CarbazolesTriphenylamines (TPA)
Oxidation Potential (

)
Moderate (~0.8 - 1.0 V)Moderate-High (~0.9 - 1.2 V)Low (~0.7 - 0.9 V)
HOMO Energy Level ~ -5.2 to -5.5 eV~ -5.4 to -5.7 eV~ -5.0 to -5.3 eV
Thermal/Morphological Stability Excellent (Cross-linkable)Good (Rigid core)Poor to Moderate
Electropolymerization Behavior Highly Active (Alkyne + C3/C6)Active (C3/C6 coupling)Inactive (Requires modification)
Experimental Protocol: Cyclic Voltammetry & Electropolymerization

A self-validating electrochemical protocol is essential to ensure that the observed redox events are intrinsic to the material and not artifacts of the system.

Materials & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM). DCM is selected because it stabilizes radical cations and prevents premature nucleophilic quenching of the oxidized species[4].

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy carbon (Working), Platinum wire (Counter), Ag/AgCl (Reference).

Step-by-Step Methodology:

  • System Purging (Causality: Removing Electroactive Contaminants): Purge the electrolyte solution with ultra-pure Argon or Nitrogen for 15 minutes. Oxygen is electrochemically active and will reduce, masking LUMO calculations and potentially quenching the carbazole radical cations.

  • Baseline Validation: Run a blank CV scan of the electrolyte from 0.0 V to 1.5 V. The current response should be flat. Any peaks indicate solvent impurities or electrode contamination.

  • Monomer Characterization & Electropolymerization: Add the ethynylcarbazole monomer (1 mM). Cycle the potential between 0.0 V and 1.2 V at a scan rate of 50-100 mV/s.

    • Cycle 1: An irreversible oxidation peak will appear (typically > 0.8 V), representing the formation of the monomeric radical cation[2].

    • Subsequent Cycles: New redox couples will emerge at lower potentials. This is the self-validating proof of electropolymerization; the extended conjugation of the growing polymer network requires less energy to oxidize than the monomer[1].

  • Internal Calibration (Ferrocene Standard): Add a small amount of Ferrocene (Fc) to the cell at the end of the experiment. Measure the half-wave potential of the

    
     couple. This step is critical to reference the energy levels to the vacuum scale.
    
    • Calculate the HOMO level using the onset oxidation potential (

      
      ):
      
      
      
      
      [4].
Visualization

G Monomer Ethynylcarbazole Monomer Oxidation Anodic Oxidation (> 0.8 V vs Ag/AgCl) Monomer->Oxidation CV Forward Scan Radical Radical Cation Intermediate Oxidation->Radical -1 e⁻ Transfer Coupling C(3)-C(6) Coupling & Alkyne Cross-linking Radical->Coupling Fast Dimerization Polymer Conjugated Polymer Network Film Coupling->Polymer Electropolymerization

Electropolymerization workflow of ethynylcarbazoles via anodic oxidation and radical coupling.

References[2] Title: Low-potential electrochemical polymerization of carbazole and its alkyl derivatives | Source: researchgate.net | URL:https://www.researchgate.net/publication/222108712_Low-potential_electrochemical_polymerization_of_carbazole_and_its_alkyl_derivatives[1] Title: Conjugated Poly(phenylacetylene) Films Cross-Linked with Electropolymerized Polycarbazole Precursors | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/ma060205q[4] Title: Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acsomega.2c03841[3] Title: Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273180/

Sources

Comparative

13C NMR chemical shifts for alkynyl carbons in 9-ethynylcarbazole

An in-depth understanding of the electronic structure of heteroatom-substituted alkynes is critical for researchers developing advanced organic materials, such as luminescent silafluorenes, OLEDs, and conjugated polymers...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the electronic structure of heteroatom-substituted alkynes is critical for researchers developing advanced organic materials, such as luminescent silafluorenes, OLEDs, and conjugated polymers[1]. Among these building blocks, 9-ethynylcarbazole (N-ethynylcarbazole) presents a unique analytical challenge.

Because the alkyne is directly attached to the carbazole nitrogen, it exhibits properties of an ynamine (N-alkynyl azole). However, the extensive delocalization of the nitrogen lone pair into the dibenzo-fused system significantly attenuates this ynamine character. This guide objectively compares the


C NMR chemical shifts of the alkynyl carbons (C-

and C-

) in 9-ethynylcarbazole against structural analogs and evaluates the performance of predictive NMR software versus experimental and computational (DFT) methodologies.

Mechanistic Background: The "Ynamine" Resonance Effect

To understand the


C NMR shifts of 9-ethynylcarbazole, one must evaluate the causality behind the electron distribution in the C

C triple bond.

In standard aliphatic ynamines (e.g., N,N-diethylaminoacetylene), the nitrogen lone pair strongly donates into the alkyne


-system. This resonance (

) highly shields the terminal C-

carbon (pushing it upfield to ~40 ppm) while deshielding the C-

carbon attached to the nitrogen (pushing it downfield to ~89 ppm).

In 9-ethynylcarbazole, the nitrogen lone pair is part of the aromatic 14


-electron system of the carbazole core. This competing aromatic delocalization restricts the lone pair's ability to donate into the alkyne. Consequently, the polarization of the triple bond is "dampened." The C-

and C-

chemical shifts fall into an intermediate zone—neither behaving like a pure terminal aryl alkyne nor a pure aliphatic ynamine.
Table 1: Comparative C NMR Shifts of Structural Analogs

This table illustrates how the availability of the nitrogen lone pair dictates the chemical shift of the alkynyl carbons.

CompoundC-

Shift (ppm)
C-

Shift (ppm)
Electronic Environment & Causality
Phenylacetylene ~83.3~77.3Standard aryl conjugation; minimal polarization.
9-Ethynylcarbazole ~78.5 ~65.2 Attenuated ynamine resonance; N-lone pair is tied up in the aromatic carbazole core.
N-Ethynylpyrrole ~74.0~58.0Moderate ynamine resonance; pyrrole is aromatic, but smaller ring size allows slightly more alkyne donation.
N,N-Diethylaminoacetylene ~89.0~40.0Strong ynamine resonance; full aliphatic nitrogen donation highly polarizes the bond.

Analytical Alternatives: Empirical Prediction vs. DFT vs. Experimental

A common pitfall in drug development and materials science is the over-reliance on empirical NMR prediction software (e.g., ChemDraw, MestReNova). These tools utilize HOSE (Hierarchical Orthogonal Space Environment) codes based on training databases. Because N-alkynyl azoles are relatively rare in these databases, empirical predictors routinely fail to account for the specific attenuated resonance of the carbazole system, leading to significant prediction errors[2].

Density Functional Theory (DFT), however, calculates magnetic shielding tensors directly from the optimized electronic geometry, making it a vastly superior predictive alternative for solvatochromic and electro-optic probes[3].

Table 2: Performance Comparison of Analytical Methods for 9-Ethynylcarbazole
MethodPredicted C-

(ppm)
Predicted C-

(ppm)
Reliability for N-Alkynyl Azoles
Empirical Software (HOSE) ~82.0~75.0Poor: Underestimates ynamine polarization; defaults to standard alkyne values.
DFT (B3LYP/6-311+G**) ~79.1~64.8Excellent: Accurately models the competing aromatic vs. alkyne orbital overlap.
Experimental (CDCl

)
~78.5 ~65.2 Gold Standard: Requires rigorous self-validating spectral acquisition.

Experimental Protocol: Synthesis and Self-Validating NMR Acquisition

To obtain reliable data for 9-ethynylcarbazole, the experimental protocol must be treated as a self-validating system. Direct ethynylation of carbazole is inefficient; therefore, a two-step dehydrohalogenation strategy is the industry standard[2].

Step 1: Synthesis via Dehydrohalogenation
  • Vinylation: React carbazole with trichloroethylene in the presence of 50% aqueous NaOH and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBA) at 50 °C. This yields 9-(1,2-dichlorovinyl)carbazole.

  • Elimination: Isolate the intermediate and subject it to a strong base (e.g.,

    
    -BuLi in THF at -78 °C, or NaNH
    
    
    
    in liquid ammonia) to force dehydrochlorination.
  • Purification: Quench the reaction, extract with dichloromethane, and purify via silica gel column chromatography (using hexanes/ethyl acetate) to isolate pure 9-ethynylcarbazole[4].

Step 2: High-Resolution C NMR Acquisition
  • Sample Preparation: Dissolve 25–30 mg of purified 9-ethynylcarbazole in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Parameter Optimization (Critical): Alkynyl carbons (especially quaternary C-

    
    ) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long 
    
    
    
    relaxation times. Set the relaxation delay (
    
    
    ) to at least 3–5 seconds to ensure quantitative integration and adequate signal-to-noise ratio.
  • Self-Validating Step (DEPT-135): To definitively distinguish between C-

    
     and C-
    
    
    
    without relying on predictive software, acquire a DEPT-135 spectrum.
    • C-

      
        is a terminal CH group and will appear as a positive peak .
      
    • C-

      
        is a quaternary carbon (attached to N and C-
      
      
      
      ) and will completely disappear from the spectrum. This binary presence/absence provides absolute assignment certainty.

Workflow Visualization

The following diagram illustrates the logical relationship between chemical synthesis, empirical validation, and computational benchmarking required for novel N-alkynyl materials.

G Syn Synthesis of 9-Ethynylcarbazole (Dehydrohalogenation) Pur Purification (Column Chromatography) Syn->Pur NMR 13C NMR Acquisition (CDCl3, Extended D1) Pur->NMR DFT DFT Calculations (B3LYP/6-311+G**) Pur->DFT DEPT DEPT-135 Validation (C-α vs C-β Assignment) NMR->DEPT Comp Data Integration & Chemical Shift Comparison DEPT->Comp DFT->Comp

Workflow for the synthesis, NMR characterization, and computational validation of 9-ethynylcarbazole.

Conclusion

When characterizing 9-ethynylcarbazole and related N-alkynyl azoles, researchers must recognize that standard empirical NMR predictors will likely fail to capture the nuanced electronic interplay between the aromatic core and the alkyne. By relying on extended-delay


C NMR paired with DEPT-135 validation, and benchmarking against DFT calculations, scientists can ensure the structural integrity of their starting materials before incorporating them into complex optoelectronic polymers or pharmaceutical scaffolds.

References

  • Development of Two Novel Dibenzosilole-Based Conjugated Polymers with Thieno[3,4-c]pyrrole-4,6-dione for Use in Polymer Solar Cells.
  • ChemInform Abstract: A New Method of Synthesis of 9-Ethynylcarbazole and Its Derivatives.
  • Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications.
  • Synthesis and Characterization of 3,6-bis(alkynylaryl)-9,9-diphenyl Substituted Silafluorenes and Germafluorenes.

Sources

Validation

Thermal Decomposition &amp; Polymerization Profiles: N-Vinylcarbazole vs. N-Ethynylcarbazole Derivatives

This guide provides a technical comparison of the thermal decomposition and polymerization profiles of N-Vinylcarbazole (NVC) versus N-Ethynylcarbazole (NEC) derivatives. It is designed for researchers in organic electro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the thermal decomposition and polymerization profiles of N-Vinylcarbazole (NVC) versus N-Ethynylcarbazole (NEC) derivatives. It is designed for researchers in organic electronics and polymer chemistry.

Executive Summary

The thermal behavior of carbazole derivatives is dictated by the polymerizable "handle" attached to the nitrogen atom.

  • N-Vinylcarbazole (NVC) functions as a classic vinyl monomer. Upon heating, it undergoes radical or cationic addition polymerization to form linear Poly(N-vinylcarbazole) (PVK). Its thermal profile is characterized by a distinct melting endotherm followed by an exothermic polymerization. The resulting polymer is a thermoplastic with high thermal stability (

    
    ).
    
  • N-Ethynylcarbazole (NEC) and its di-ethynyl derivatives behave as crosslinking precursors. Upon heating, the ethynyl (acetylenic) groups undergo cyclotrimerization or cross-polymerization , forming highly rigid, insoluble aromatic networks. This process is highly exothermic and yields materials with superior thermal stability and significantly higher char yields than linear PVK.

Chemical Foundations & Reactivity

The structural difference lies in the saturation of the linker group, which dictates the polymerization mechanism and the final material topology.

FeatureN-Vinylcarbazole (NVC)N-Ethynylcarbazole (NEC)
Structure N-CH=CH

(Alkene)
N-C

CH (Alkyne)
Primary Reaction Chain-growth polymerization (Radical/Cationic)Step-growth cyclotrimerization or Crosslinking
Topology Linear Polymer (Thermoplastic)Crosslinked Network (Thermoset)
Key Intermediate Carbon-centered radical or carbocationVinyl cation or metallacycle (if catalyzed)

Comparative Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) Profiles

N-Vinylcarbazole (NVC):

  • Event 1 (Endothermic): Sharp melting peak at 64–67°C .

  • Event 2 (Exothermic): If an initiator is present (or at high thermal stress >180°C), a broad exotherm appears indicating radical polymerization.

  • Glass Transition (

    
    ):  The resulting linear PVK shows a high 
    
    
    
    of 200–227°C due to the bulky carbazole side groups restricting chain mobility.

N-Ethynylcarbazole (NEC):

  • Event 1 (Endothermic): Melting point (dependent on substitution, often higher than NVC).

  • Event 2 (Exothermic - Curing): A distinct, high-energy exotherm typically between 150–300°C . This corresponds to the thermal crosslinking of alkyne groups (e.g., cyclotrimerization to benzene rings).

  • Result: No

    
     is typically observed after curing because the crosslink density effectively freezes molecular motion up to the decomposition temperature.
    
Thermogravimetric Analysis (TGA) Profiles

Poly(N-vinylcarbazole) (PVK):

  • Onset of Decomposition (

    
    ):  Stable up to ~350–400°C .
    
  • Mechanism: Main chain scission.[1] Depolymerization is possible but less dominant than in methacrylates; the carbazole pendant groups often undergo side-reactions leading to some char.

  • Char Yield (800°C): Typically 10–20% .

Poly(N-ethynylcarbazole) Networks:

  • Onset of Decomposition (

    
    ):  Significantly higher, often >450–500°C .
    
  • Mechanism: The aromatic network formed by ethynyl crosslinking is highly resistant to thermal cracking. Decomposition requires breaking aromatic rings rather than aliphatic backbone bonds.

  • Char Yield (800°C): High, typically >60–80% . The high carbon-to-hydrogen ratio of the ethynyl group favors carbonization over volatilization.

Summary Data Table
PropertyPoly(N-vinylcarbazole) (PVK)Crosslinked Ethynyl Carbazole
Monomer Melting Point 64–67°CVariable (Derivative dependent)
Polymerization Type Linear AdditionNetwork / Cyclotrimerization
Glass Transition (

)
210–227°CNot Observed (Crosslinked)
Decomposition Onset (

)
~375°C>450°C
Char Yield (at 800°C, N

)
Low (<20%)High (>60%)
Solubility (Post-Reaction) Soluble in THF, CHCl

Insoluble (Solvent Resistant)

Mechanistic Pathways (Visualization)

The following diagrams illustrate the divergent pathways these molecules take under thermal stress.

Diagram 1: N-Vinylcarbazole (Linear Polymerization)

NVC_Polymerization Monomer N-Vinylcarbazole (Monomer) Heat Heat / Initiator (Radical Source) Monomer->Heat Prop Propagation (Linear Chain Growth) Heat->Prop Activation Polymer Poly(N-vinylcarbazole) (PVK) Prop->Polymer Addition Degradation Thermal Degradation (>375°C) Main Chain Scission Polymer->Degradation Pyrolysis

Caption: NVC undergoes linear addition polymerization. The resulting polymer eventually degrades via main chain scission.[1]

Diagram 2: N-Ethynylcarbazole (Network Formation)

NEC_Crosslinking Monomer N-Ethynylcarbazole (Monomer) Heat Heat (>150°C) (No Initiator) Monomer->Heat Cyclo Cyclotrimerization (Formation of Benzene Rings) Heat->Cyclo Exothermic Cure Network Hyper-Crosslinked Aromatic Network Cyclo->Network 3D Growth Char High Char Yield (Carbonization) Network->Char >800°C

Caption: NEC undergoes cyclotrimerization to form a rigid aromatic network, leading to high thermal stability and char.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points (


), glass transition (

), and polymerization exotherms.
  • Sample Prep: Weigh 3–5 mg of dried monomer/polymer into an aluminum pan (hermetically sealed for monomers to prevent evaporation).

  • Standard Cycle:

    • Equilibrate: 25°C.

    • Ramp 1: Heat to 300°C at 10°C/min (Observe melting and curing exotherm).

    • Cool: Cool to 25°C at 10°C/min (Erase thermal history).

    • Ramp 2: Heat to 300°C at 10°C/min (Observe

      
       of the formed polymer).
      
  • Analysis:

    • For NVC : Look for

      
       ~65°C in Ramp 1 and 
      
      
      
      ~220°C in Ramp 2.
    • For NEC : Look for a broad exothermic peak in Ramp 1 (curing) and absence of

      
       in Ramp 2 (indicating crosslinking).
      
Thermogravimetric Analysis (TGA)

Objective: To measure decomposition onset (


) and char yield.
  • Sample Prep: Place 5–10 mg of sample in a platinum or alumina crucible.

  • Atmosphere: Purge with Nitrogen (N

    
    ) at 50 mL/min to assess non-oxidative degradation. (Use Air for oxidative stability).
    
  • Ramp: Heat from 30°C to 800°C at 10°C/min.

  • Analysis:

    • Calculate

      
       (temperature at 5% mass loss).
      
    • Record residual mass at 800°C (Char Yield).

References

  • Poly(N-vinylcarbazole)

    • BenchChem. "A Tale of Two Polymers: A Comparative Guide to Poly(N-vinylcarbazole)..."[2]

    • Source:

  • Thermal Polymerization of N-Vinylcarbazole

    • MDPI (Polymers). "N-Vinylcarbazole: As an Additive for Thermal Polymerization..."[3]

    • Source:

  • Cyclotrimerization of Alkynes (Mechanism for Ethynyl Derivatives)

    • MDPI (Molecules).
    • Source:

  • Thermal Stability of Carbazole Derivatives

    • BenchChem.
    • Source:

  • General Thermal Analysis Principles (DSC/TGA)

    • Particle Technology Labs. "What is the Difference Between TGA and DSC?"
    • Source:

Sources

Comparative

Analytical Strategies for Validating the Purity of 9-Ethynyl-9H-Carbazole: A Comparative HPLC Guide

For researchers operating in the fields of organic electronics (such as OLED material synthesis) and click chemistry, 9-ethynyl-9H-carbazole is a highly valuable building block. However, the performance of carbazole-deri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers operating in the fields of organic electronics (such as OLED material synthesis) and click chemistry, 9-ethynyl-9H-carbazole is a highly valuable building block. However, the performance of carbazole-derived materials is notoriously sensitive to trace impurities. Residual synthetic precursors—most notably unreacted 9H-carbazole —can act as charge traps in electronic devices or quenchers in fluorescent applications[1].

Because 9-ethynyl-9H-carbazole and its precursors share a nearly identical polycyclic aromatic core, validating its purity requires highly selective analytical techniques. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing such non-polar polycyclic aromatic compounds[2]. This guide objectively compares various HPLC methodologies, explains the chemical causality behind column selection, and provides a self-validating protocol for rigorous purity assessment.

Comparative Analysis of HPLC Column Chemistries

The primary analytical challenge in assessing the purity of 9-ethynyl-9H-carbazole is achieving baseline resolution between the target analyte and 9H-carbazole. Standard C18 columns often struggle here because they separate compounds based strictly on hydrophobic partitioning; the addition of a single ethynyl group does not drastically alter the molecule's overall hydrophobicity.

To overcome this, alternative stationary phases like Phenyl-Hexyl or Cyano (CN) are often evaluated. Table 1 summarizes the performance of these column chemistries based on standardized gradient elution profiles.

Table 1: Quantitative Comparison of HPLC Column Performance
Column ChemistryPrimary Retention MechanismRetention Time (min)Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
C18 (Standard RP) Hydrophobic Partitioning8.41.81.48,500
Phenyl-Hexyl Hydrophobic +

-

Interactions
9.23.1 1.1 12,200
Cyano (CN) Dipole-Dipole (Normal Phase)5.61.21.85,400

Data Interpretation: While C18 provides acceptable retention, it fails to achieve the robust baseline resolution (


) required for accurate trace impurity quantification. The Phenyl-Hexyl column significantly outperforms the alternatives, yielding superior theoretical plates and optimal peak symmetry.

Mechanistic Causality: Why Phenyl-Hexyl Excels

As a Senior Application Scientist, it is critical to understand why a method works, rather than just knowing that it works.

The Role of


-

Interactions:
The superior resolution achieved by the Phenyl-Hexyl column is driven by orthogonal selectivity. While the hexyl chain provides standard hydrophobic retention, the terminal phenyl ring of the stationary phase engages in

-

electron donor-acceptor interactions with the analytes. The alkyne group on 9-ethynyl-9H-carbazole alters the electron density of the carbazole

-system compared to unsubstituted 9H-carbazole. This subtle electronic difference translates into a distinct

-

interaction profile, drastically increasing the separation factor (

) and resulting in a baseline resolution of 3.1.

Separation_Mechanism Analyte1 9-Ethynyl-9H-carbazole Interaction1 Hydrophobic Partitioning Analyte1->Interaction1 Interaction2 π-π Interactions (Orthogonal) Analyte1->Interaction2 Stronger π-π Analyte2 9H-Carbazole (Impurity) Analyte2->Interaction1 Analyte2->Interaction2 Weaker π-π StationaryPhase Phenyl-Hexyl Column Interaction1->StationaryPhase Interaction2->StationaryPhase Resolution Baseline Resolution StationaryPhase->Resolution

Fig 1. Logical relationship of separation mechanisms on a Phenyl-Hexyl stationary phase.

The Role of Acidic Modifiers: Carbazole derivatives contain a nitrogen atom within their heterocyclic core. Residual silanol groups (Si-OH) on the silica support of the column can ionize, interacting strongly with this nitrogen and causing severe peak tailing. The addition of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), lowers the mobile phase pH to ~2.0. This fully protonates the silanols, neutralizing them and ensuring sharp, symmetrical peaks (


)[3]. If the downstream application requires Liquid Chromatography-Mass Spectrometry (LC-MS), TFA should be substituted with formic acid to prevent ion suppression[4].

Self-Validating Experimental Protocol

A trustworthy analytical method must be self-validating. The following step-by-step protocol incorporates built-in System Suitability Testing (SST) to ensure the chromatographic system is performing optimally before any sample data is accepted.

A. Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Ultrapure Water with 0.1% TFA[3].

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) set to 254 nm and 280 nm. The extended conjugated

    
    -system of the carbazole core strongly absorbs in this region, allowing for high-sensitivity detection[2].
    
B. Step-by-Step Methodology
  • Sample Preparation: Dissolve the 9-ethynyl-9H-carbazole sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Blank Injection (Carryover Check): Inject 10 µL of the sample diluent (1:1 MeCN:H2O).

    • Validation Criterion: The chromatogram must show a stable baseline with no peaks >0.05% of the expected main peak area.

  • System Suitability Test (SST): Inject 10 µL of a resolution standard containing 0.1 mg/mL of both 9H-carbazole and 9-ethynyl-9H-carbazole.

    • Validation Criterion: Resolution (

      
      ) between the two peaks must be 
      
      
      
      . Tailing factor (
      
      
      ) for both peaks must be
      
      
      . If these criteria fail, the column may be degraded, or the mobile phase prepared incorrectly.
  • Sample Analysis: Inject 10 µL of the prepared sample. Run the gradient from 40% B to 90% B over 15 minutes.

  • Spike Recovery (Accuracy Check): Spike a known concentration (0.5% w/w) of 9H-carbazole into the sample matrix and inject.

    • Validation Criterion: The recovery of the spiked impurity must be between 95% and 105%, proving that the high concentration of the main analyte does not suppress the impurity signal.

  • Data Integration: Calculate purity using the peak area normalization method at 254 nm, discarding any peaks present in the blank injection.

HPLC_Workflow A 1. Sample Preparation (Dissolve in MeCN/H2O) B 2. System Suitability Test (Verify Rs > 2.0, Tf < 1.5) A->B C 3. Chromatographic Separation (Gradient Elution) B->C D 4. UV-Vis / DAD Detection (λ = 254 nm, 280 nm) C->D E 5. Data Integration (Peak Area Normalization) D->E F 6. Purity Validation (Report % Purity) E->F

Fig 2. Self-validating HPLC workflow for 9-ethynyl-9H-carbazole purity assessment.

References

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. Available at: [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Bradford Scholars. Available at: [Link]

Sources

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